3,7-Dimethyloctyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloctyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPXWDJICXBWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051851 | |
| Record name | 3,7-Dimethyloctyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-49-8 | |
| Record name | 3,7-Dimethyloctyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7-Dimethyloctyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyl-1-octyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,7-Dimethyloctyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyloctyl acetate, also known under synonyms such as Dihydrocitronellyl acetate and Tetrahydrogeranyl acetate, is a versatile ester recognized for its characteristic fresh, waxy, and rosy-fruity aroma. While its primary applications are rooted in the fragrance and flavor industries, its well-defined chemical properties and safety profile make it a compound of interest for various scientific applications, including its use as a reference standard in analytical chemistry and as a building block in organic synthesis. This guide provides a detailed technical overview of its chemical identity, physicochemical properties, synthesis, analytical methodologies, and the biological basis for its principal application in olfaction.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of all scientific work. 3,7-Dimethyloctyl acetate is systematically named and cataloged to ensure unambiguous communication among researchers and regulatory bodies.
-
Chemical Name: 3,7-Dimethyloctyl acetate
-
CAS Number: 20780-49-8 [1]
-
Molecular Formula: C₁₂H₂₄O₂[1]
-
Synonyms: 1-Octanol, 3,7-dimethyl-, acetate; Dihydrocitronellyl acetate; 3,7-Dimethyloctanyl acetate; Tetrahydrogeranyl acetate[1]
Physicochemical and Organoleptic Properties
Understanding the physical and sensory properties of a compound is critical for its application, formulation, and safe handling. The data presented below has been aggregated from various authoritative sources to provide a comprehensive profile.
| Property | Value | Source(s) |
| CAS Number | 20780-49-8 | [1] |
| Molecular Weight | 200.32 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Fresh, waxy, clean, rosy, sweet, fruity, with honey notes | [3] |
| Boiling Point | 211-212 °C | [2] |
| Flash Point | 90.56 °C (195.00 °F) TCC | [3] |
| Density | ~0.86 g/cm³ | [2] |
| Solubility | Soluble in alcohol; very slightly soluble in water (est. 4.7 mg/L at 25°C) | [3] |
| logP (o/w) | ~4.5 | [3] |
| Refractive Index | 1.425 - 1.430 @ 20°C | [3] |
| Substantivity | ~12 hours on skin/blotter | [3] |
| Odor Threshold | Not directly reported; 250 ppb for the related Citronellyl Acetate | [4] |
Synthesis Protocol: Acid-Catalyzed Esterification
The synthesis of 3,7-Dimethyloctyl acetate is most commonly achieved via the esterification of its corresponding alcohol, 3,7-dimethyloctan-1-ol. The Fischer esterification, utilizing a strong acid catalyst, is a classic and reliable method. The causality behind this choice is the protonation of the acetic acid carbonyl group by the catalyst, which dramatically increases its electrophilicity, making it susceptible to nucleophilic attack by the primary alcohol.
Experimental Protocol: Fischer Esterification
Materials:
-
3,7-dimethyloctan-1-ol (1.0 eq)
-
Glacial Acetic Acid (2.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.05 eq)
-
Toluene (as solvent and for azeotropic removal of water)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 3,7-dimethyloctan-1-ol (e.g., 15.8 g, 0.1 mol), glacial acetic acid (12.0 g, 0.2 mol), and toluene (100 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture.
-
Reflux: Heat the mixture to reflux. Water, a byproduct of the esterification, will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 3-5 hours), indicating the reaction is complete.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 x 50 mL of water
-
2 x 50 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution!) until the aqueous layer is basic.
-
1 x 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 3,7-Dimethyloctyl acetate.
This self-validating protocol includes an integrated method (Dean-Stark trap) to monitor reaction completion by observing the cessation of water production, a key indicator of equilibrium being driven to the product side.
Caption: Workflow for the synthesis of 3,7-Dimethyloctyl acetate.
Applications in Research and Industry
The primary utility of 3,7-Dimethyloctyl acetate stems from its pleasant and stable aroma profile.
-
Fragrance Industry: It is a key component in perfumes and cosmetics, valued for its ability to impart fresh, floral, and fruity notes. Its low volatility contributes to its longevity in formulations.
-
Flavor Science: Used as a flavoring agent in food products, particularly in confectionery and beverages, to enhance sensory appeal.
-
Organic Synthesis: It serves as a starting material or intermediate for the synthesis of other fine chemicals.
-
Analytical Chemistry: Due to its stability, it can be used as a reference standard in the quality control of essential oils and fragrance mixtures. It is found naturally in mint oils, making it a relevant analyte in natural product analysis.[5]
Mechanism of Action: The Olfactory Pathway
The perception of 3,7-Dimethyloctyl acetate as a scent is a complex biological process initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. These receptors are G-protein-coupled receptors (GPCRs), forming the largest gene family in vertebrates.
The binding of an odorant molecule like 3,7-Dimethyloctyl acetate to a specific OR is not a simple lock-and-key mechanism; rather, a single odorant can bind to multiple ORs with varying affinities, and a single OR can be activated by multiple odorants. This combinatorial coding is what allows for the discrimination of thousands of different scents.
Upon binding, the OR undergoes a conformational change, activating an associated G-protein (Golf). This initiates a signal transduction cascade:
-
The activated G-protein stimulates adenylyl cyclase.
-
Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
-
cAMP binds to and opens cyclic nucleotide-gated ion channels.
-
The influx of Na⁺ and Ca²⁺ ions depolarizes the olfactory receptor neuron, generating an action potential that travels to the olfactory bulb of the brain for processing.
Caption: Olfactory signal transduction pathway initiated by an odorant.
Analytical Methodologies
The purity and concentration of 3,7-Dimethyloctyl acetate are typically assessed using chromatographic techniques. Its volatility and thermal stability make it suitable for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Protocol: Reverse-Phase HPLC Analysis
This method is effective for quantifying the compound in liquid matrices and for preparative separation.
Instrumentation & Columns:
-
HPLC system with UV or Mass Spectrometric (MS) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or MS in full scan mode.
This protocol is scalable and can be adapted for ultra-high-performance liquid chromatography (UPLC) systems by using columns with smaller particle sizes (e.g., <2 µm) to achieve faster analysis times.
Safety and Toxicology
A comprehensive understanding of a compound's safety profile is paramount for professionals in research and development.
-
Acute Toxicity: 3,7-Dimethyloctyl acetate exhibits low acute toxicity.
-
Oral LD50 (rat): > 5000 mg/kg
-
Dermal LD50 (rabbit): > 5000 mg/kg
-
-
Skin and Eye Irritation: Classified as irritating to the skin and eyes in some safety data sheets.
-
Sensitization: The Research Institute for Fragrance Materials (RIFM) has assessed its safety for use in fragrance products.
-
Handling: Standard laboratory precautions should be observed, including the use of safety glasses and gloves. Work should be conducted in a well-ventilated area.
Conclusion
3,7-Dimethyloctyl acetate (CAS: 20780-48-9) is a well-characterized ester with significant commercial applications, primarily driven by its desirable organoleptic properties. For the scientific community, it serves as an excellent model compound for studying ester synthesis, chromatographic analysis, and the fundamental principles of olfaction. Its robust safety profile and straightforward synthesis make it an accessible and valuable molecule for a wide range of applications, from the formulation of consumer products to its use as a standard in analytical laboratories.
References
-
dihydrocitronellyl acetate, 20780-49-8. The Good Scents Company.[Link]
-
Acyclic Terpenoid Odorants. Leffingwell & Associates.[Link]
-
3,7-Dimethyl-1-octanyl acetate. The Fragrance Conservatory.[Link]
-
OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy.[Link]
-
Olfactory receptor. Wikipedia.[Link]
-
3,7-Dimethyloctyl acetate. NIST WebBook.[Link]
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.[Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure.[Link]
-
Odorant Receptors and Olfactory Coding. Neuroscience - NCBI Bookshelf - NIH.[Link]
-
Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors. Frontiers.[Link]
-
Exploring the Odorant-Determined, Molecular Basis for Olfactory Perception. Preprints.org.[Link]
-
3,7-Dimethyl-1-octyl acetate. SIELC Technologies.[Link]
Sources
An In-depth Technical Guide to the Synthesis of 3,7-Dimethyloctyl Acetate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3,7-dimethyloctyl acetate, a valuable fragrance and flavoring agent also known as tetrahydrogeranyl acetate. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, and fragrance and flavor development. We will explore the primary chemical and enzymatic routes for its synthesis, with a focus on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization. This guide emphasizes scientific integrity, providing a self-validating framework for the reproducible synthesis of this important ester.
Introduction: The Significance of 3,7-Dimethyloctyl Acetate
3,7-Dimethyloctyl acetate is a saturated monoterpenoid ester prized for its pleasant, mild, rosy, and slightly waxy aroma. Its stability makes it a versatile ingredient in a wide array of consumer products, including perfumes, cosmetics, soaps, and detergents.[1][2] Beyond its olfactory contributions, it serves as a key intermediate in the synthesis of other organic compounds.[1][2] This guide will delineate the most common and efficient pathways for its synthesis, starting from readily available precursors.
The overall synthesis can be conceptually divided into two main stages:
-
Part A: Synthesis of the Precursor Alcohol, 3,7-Dimethyloctan-1-ol.
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Part B: Esterification of 3,7-Dimethyloctan-1-ol to yield 3,7-Dimethyloctyl Acetate.
We will examine both traditional chemical methods and emerging biocatalytic approaches, offering a comparative perspective on their respective advantages and limitations.
Part A: Synthesis of the Precursor, 3,7-Dimethyloctan-1-ol (Tetrahydrogeraniol)
The primary and most industrially viable route to 3,7-dimethyloctan-1-ol involves the catalytic hydrogenation of unsaturated terpene alcohols such as geraniol or citronellol.[3] This process saturates the carbon-carbon double bonds present in the starting material.
Theoretical Background: Catalytic Hydrogenation
Catalytic hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds in a molecule in the presence of a catalyst. For the synthesis of 3,7-dimethyloctan-1-ol, the goal is to selectively hydrogenate the alkene functionalities of geraniol or citronellol without affecting the primary alcohol group.
Commonly employed catalysts for this transformation include nickel, palladium, platinum, and ruthenium-based catalysts.[3][4][5] The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate and selectivity.
Experimental Protocol: Hydrogenation of Geraniol
This protocol describes a general procedure for the hydrogenation of geraniol to 3,7-dimethyloctan-1-ol.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Geraniol | C₁₀H₁₈O | 154.25 | 15.4 g (0.1 mol) | Starting material |
| Palladium on Carbon (5% Pd/C) | - | - | 0.5 g | Catalyst |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 150 mL | Solvent |
| Hydrogen Gas | H₂ | 2.02 | As required | Reductant |
Procedure:
-
Reactor Setup: In a high-pressure autoclave, combine geraniol (15.4 g, 0.1 mol) and anhydrous ethanol (150 mL).
-
Catalyst Addition: Carefully add 5% palladium on carbon (0.5 g) to the solution.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 10-40 bar.
-
Reaction: Stir the mixture vigorously at a temperature of 60-80°C. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: The crude 3,7-dimethyloctan-1-ol can be purified by vacuum distillation to yield a colorless oil.
Expected Yield: >95%
Characterization of 3,7-Dimethyloctan-1-ol
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Sweet, rose-like |
| Density (20°C) | 0.828 g/mL |
| Refractive Index (n²⁰/D) | 1.436 |
Spectroscopic Data:
-
¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure of 3,7-dimethyloctan-1-ol.
-
¹³C NMR (CDCl₃): Expected signals around 61.19, 39.96, 39.23, 37.35, 29.49, 27.93, 24.65, 22.66, 22.55, and 19.60 ppm.[6]
-
IR (neat): A broad absorption band in the region of 3300-3400 cm⁻¹ (O-H stretch) and C-H stretching vibrations around 2850-2960 cm⁻¹.
-
Mass Spectrometry (EI): Characteristic fragmentation pattern for 3,7-dimethyloctan-1-ol.
Part B: Esterification of 3,7-Dimethyloctan-1-ol
The conversion of 3,7-dimethyloctan-1-ol to its acetate ester can be achieved through several methods, with the most common being Fischer esterification and enzymatic transesterification.
Method 1: Fischer Esterification
This classic method involves the reaction of a carboxylic acid (acetic acid) with an alcohol (3,7-dimethyloctan-1-ol) in the presence of an acid catalyst.
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.
-
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
-
Elimination of water to form a protonated ester.
-
Deprotonation to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, it is common to use an excess of one of the reactants (typically the alcohol) or to remove water as it is formed.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3,7-Dimethyloctan-1-ol | C₁₀H₂₂O | 158.28 | 15.8 g (0.1 mol) | Starting material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 9.0 g (0.15 mol) | Acylating agent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 0.5 mL | Catalyst |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As required | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As required | Drying agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As required | Extraction solvent |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,7-dimethyloctan-1-ol (15.8 g, 0.1 mol) and glacial acetic acid (9.0 g, 0.15 mol).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain 3,7-dimethyloctyl acetate as a colorless liquid.
Expected Yield: 80-90%
Method 2: Enzymatic Transesterification (A Green Chemistry Approach)
Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods, often proceeding under ambient temperature and pressure with high specificity. Lipases are commonly used enzymes for esterification and transesterification reactions.
In this method, an existing ester (e.g., ethyl acetate or vinyl acetate) serves as the acyl donor to the alcohol (3,7-dimethyloctan-1-ol), catalyzed by a lipase. The use of an immobilized lipase simplifies catalyst recovery and reuse. This approach avoids the use of strong acids and high temperatures, making it a more environmentally friendly process.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3,7-Dimethyloctan-1-ol | C₁₀H₂₂O | 158.28 | 7.9 g (0.05 mol) | Starting material |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | Acyl donor and solvent |
| Immobilized Lipase (e.g., Novozym 435) | - | - | 1.0 g | Biocatalyst |
Procedure:
-
Reaction Setup: In a flask, dissolve 3,7-dimethyloctan-1-ol (7.9 g, 0.05 mol) in ethyl acetate (100 mL).
-
Enzyme Addition: Add the immobilized lipase (1.0 g) to the solution.
-
Incubation: Incubate the mixture in a shaker at 40-50°C for 24-48 hours. The reaction can be monitored by GC.
-
Catalyst Removal: After the reaction, filter off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.
-
Solvent and By-product Removal: Remove the excess ethyl acetate and the ethanol by-product by rotary evaporation.
-
Purification: The resulting crude 3,7-dimethyloctyl acetate can be purified by vacuum distillation if necessary.
Expected Yield: High, often >90%
Characterization of 3,7-Dimethyloctyl Acetate
| Property | Value |
| Appearance | Colorless liquid |
| Molecular Formula | C₁₂H₂₄O₂ |
| Molecular Weight | 200.32 g/mol |
| Density (25°C) | 0.861 - 0.869 g/mL |
| Refractive Index (n²⁰/D) | 1.4250 - 1.4300[7] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum will show characteristic signals for the acetate methyl group (around 2.05 ppm), the methylene group adjacent to the oxygen (around 4.07 ppm), and the various methyl and methylene groups of the octyl chain.
-
¹³C NMR (CDCl₃): Expected signals for the ester carbonyl (around 171 ppm), the methylene carbon attached to the oxygen (around 63 ppm), the acetate methyl carbon (around 21 ppm), and the carbons of the octyl chain.
-
IR (neat): A strong absorption band around 1740 cm⁻¹ (C=O stretch of the ester) and C-O stretching vibrations in the 1240-1030 cm⁻¹ region. The absence of a broad O-H stretch around 3300 cm⁻¹ indicates the completion of the esterification.
-
Mass Spectrometry (EI): A molecular ion peak at m/z = 200, along with characteristic fragmentation patterns.
Safety and Handling
-
3,7-Dimethyloctan-1-ol: May cause skin and serious eye irritation. May cause respiratory irritation.[6]
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Palladium on Carbon: Flammable solid. Handle in a well-ventilated area.
-
Hydrogen Gas: Extremely flammable gas. Use in a well-ventilated area and away from ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed the primary synthetic routes for producing 3,7-dimethyloctyl acetate, a commercially significant fragrance and flavor compound. The synthesis is reliably achieved through a two-step process: the hydrogenation of a readily available unsaturated terpene alcohol, followed by esterification. Both traditional acid-catalyzed Fischer esterification and modern enzymatic methods provide efficient pathways to the final product, with the latter offering a greener and more sustainable alternative. The provided protocols, characterization data, and safety information serve as a robust foundation for the successful and safe synthesis of 3,7-dimethyloctyl acetate in a research or industrial setting.
Visualizations
Synthesis Pathway of 3,7-Dimethyloctyl Acetate
Caption: Overall synthesis pathway for 3,7-Dimethyloctyl Acetate.
Fischer Esterification Workflow
Caption: Step-by-step workflow for Fischer Esterification.
References
-
Chem-Impex. (n.d.). 3,7-Dimethyloctan-3-yl acetate. Retrieved from [Link]
-
PubChem. (n.d.). 3,7-Dimethyloctan-1-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). dihydrocitronellyl acetate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Retrieved from [Link]
-
NTP. (n.d.). Nomination Background: Citronellol. Retrieved from [Link]
-
S. Barua, et al. (2018). Supplementary Information Chiroptical Response Inversion upon Sample Flipping in Thin Films of a Chiral Benzo[1,2-b:4,5-b']dithiophene Derivative. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet 3,7-Dimethyl-1-octanol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 3,7-Dimethyl-1-octyl acetate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,7-Dimethyl-1-octanol | C10H22O | CID 7792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,7-DIMETHYL-1-OCTANOL | 106-21-8 [chemicalbook.com]
- 4. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. rsc.org [rsc.org]
- 7. dihydrocitronellyl acetate, 20780-49-8 [thegoodscentscompany.com]
Biological activity of 3,7-Dimethyloctyl acetate
An In-depth Technical Guide to the Biological Activity of 3,7-Dimethyloctyl Acetate
Abstract: 3,7-Dimethyloctyl acetate, also known as tetrahydrogeranyl acetate, is a well-established ingredient in the fragrance industry, prized for its fresh, waxy, and floral-fruity aroma.[1] While its organoleptic properties are well-documented, its broader biological activities remain largely unexplored in publicly available literature. This technical guide synthesizes the known information on 3,7-dimethyloctyl acetate and extrapolates potential biological activities based on structurally analogous compounds, such as terpene acetates. We provide a framework for researchers and drug development professionals to investigate its potential as an antimicrobial, insecticidal, or cytotoxic agent. This document details validated, step-by-step protocols for essential in vitro and in vivo bioassays, including antimicrobial susceptibility testing, cytotoxicity screening, and insect olfactometry, to enable a comprehensive evaluation of its bioactive potential.
Introduction and Chemical Profile
3,7-Dimethyloctyl acetate is a saturated monoterpenoid ester. It is primarily recognized for its application as a perfuming agent in a variety of consumer products.[1] Although it can be found naturally in mint oils, the version used commercially is often a nature-identical compound synthesized to ensure quality and sustainability.[2] The synthesis is typically achieved through the direct esterification of 3,7-dimethyloctanol (dimethyl octanol) with acetic anhydride or acetic acid.[3]
Chemical Identity and Physicochemical Properties
A clear understanding of the molecule's properties is fundamental to designing and interpreting biological assays, particularly concerning solubility and vehicle selection.
| Property | Value | Reference(s) |
| CAS Number | 20780-49-8 | [1][4] |
| Synonyms | Tetrahydrogeranyl acetate, Dihydrocitronellyl acetate | [2] |
| Molecular Formula | C₁₂H₂₄O₂ | [1][4] |
| Molecular Weight | 200.32 g/mol | [1][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~231 °C @ 760 mmHg | [1] |
| LogP (o/w) | ~4.5 (estimated) | [1][4] |
| Water Solubility | Very slightly soluble (~4.7 mg/L @ 25 °C, est.) | [1][3] |
| Solubility | Soluble in alcohol | [1] |
Potential Biological Activities Based on Structural Analogues
Direct public research on the specific biological activities of 3,7-dimethyloctyl acetate is limited. However, its chemical structure—a terpene acetate—places it in a class of compounds known for a wide range of biological effects. The following sections outline potential activities based on data from structurally related molecules like geranyl acetate and other terpenes.
Potential Antimicrobial and Antifungal Activity
Terpenoids and their esters are well-documented as possessing antimicrobial properties. Geranyl acetate, the unsaturated analogue of 3,7-dimethyloctyl acetate, has demonstrated good antimicrobial and antifungal properties.[5] These activities are often attributed to the lipophilic nature of the molecules, which allows them to partition into and disrupt the integrity of microbial cell membranes. This disruption can lead to increased permeability, leakage of vital intracellular components, and ultimately, cell death. Ethyl acetate fractions of various natural extracts, rich in such compounds, consistently show significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[6][7][8][9]
Causality for Investigation: The high LogP value of 3,7-dimethyloctyl acetate suggests significant lipophilicity, a key factor for compounds that act on microbial membranes. This provides a strong rationale for screening it against a panel of pathogenic bacteria and fungi.
Potential Insecticidal and Repellent Activity
Essential oils and their constituents, particularly monoterpenoids, are a major focus of research for new, environmentally benign insecticides and repellents.[10] Acetylated terpenes, such as terpinyl acetate and bornyl acetate, have shown direct insecticidal effects against agricultural pests like the peach aphid (Myzus persicae).[11] Similarly, geranyl acetate exhibits insecticidal and repellent activity against stored grain pests. The mode of action for these compounds often involves neurotoxicity, targeting receptors in the insect's nervous system, or acting as fumigants that disrupt respiration.
Causality for Investigation: The structural similarity to known insecticidal and repellent terpene esters makes 3,7-dimethyloctyl acetate a candidate for evaluation as a pest control agent. Its low volatility compared to some smaller terpenes might also confer longer-lasting repellent effects.
Potential Cytotoxic Activity
Many lipophilic natural products are investigated for their potential in oncology. Ethyl acetate extracts of various plants, which typically contain esters and other moderately polar compounds, have demonstrated cytotoxic potential against cancer cell lines.[5][12] The mechanism often involves inducing apoptosis or disrupting cell cycle progression. While this is a speculative area for 3,7-dimethyloctyl acetate, its lipophilicity warrants preliminary screening to rule in or rule out any significant cytotoxic effects, which is also a critical component of its overall toxicological profile.
Methodologies for Biological Evaluation
To address the data gap, a systematic evaluation of 3,7-dimethyloctyl acetate is required. The following protocols are foundational for determining its potential antimicrobial, cytotoxic, and insect-modulating activities.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial efficacy. The choice of the broth microdilution method is based on its efficiency, scalability for testing multiple strains, and conservation of test compound.[13]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Aseptically prepare a 10 mg/mL stock solution of 3,7-dimethyloctyl acetate in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). Due to its low water solubility, a surfactant like Tween 80 may be required at a low concentration (e.g., 0.5% v/v) in the culture medium to ensure bioavailability.
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB).[14] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Plate Preparation: Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate. Add 50 µL of the 2X final concentration test compound stock to the first column, creating a 1:1 dilution.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Positive Control: Wells containing MHB and bacterial inoculum only (expect full growth).
-
Negative Control: Wells containing MHB only (expect no growth).
-
Vehicle Control: Wells with inoculum and the highest concentration of DMSO/Tween 80 used, to ensure the vehicle does not inhibit growth.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of 3,7-dimethyloctyl acetate at which no visible bacterial growth (turbidity) is observed.[15]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell viability.[2][16] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[16] This assay is a first-line screening tool in drug discovery and toxicology.[2]
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HeLa, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3,7-dimethyloctyl acetate in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[17]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[17]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[9][17]
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol: Insect Repellency Evaluation via Olfactometer Bioassay
An olfactometer is a standard apparatus in chemical ecology used to study insect behavioral responses to volatile chemical stimuli under controlled laboratory conditions.[7] A Y-tube or four-arm olfactometer allows for a choice-based assay to determine preference or avoidance (repellency).[10]
Step-by-Step Methodology:
-
Apparatus Setup: Use a glass Y-tube olfactometer. Purified, humidified air is passed through two arms at a constant flow rate.
-
Odor Source: In one arm (the "treatment" arm), place a filter paper treated with a specific dose of 3,7-dimethyloctyl acetate dissolved in a volatile solvent like hexane. The other arm (the "control" arm) receives a filter paper treated with the solvent alone.[18]
-
Acclimation: Allow the solvent to evaporate completely and the airflow to stabilize for 5-10 minutes before introducing an insect.
-
Insect Introduction: Introduce a single adult insect (e.g., mosquito Aedes aegypti or flour beetle Tribolium castaneum) into the base of the Y-tube.
-
Behavioral Observation: Record the insect's first choice of arm and/or the total time spent in each arm over a set period (e.g., 10 minutes).[8] A choice is typically recorded when the insect moves a set distance past the Y-junction.
-
Replication: Repeat the assay with a new insect for each replicate (n=30-50). To avoid positional bias, the treatment and control arms should be swapped regularly. The glass apparatus should be thoroughly cleaned with solvent and baked between trials.
-
Data Analysis: Use a Chi-square test or a binomial test to determine if the distribution of first choices between the treatment and control arms is significantly different from a 50:50 distribution.
Toxicological Profile and Safety Considerations
While specific toxicological data for 3,7-dimethyloctyl acetate is not extensively published, data from its unsaturated analogue, geranyl acetate (CAS 105-87-3), provides a useful surrogate for preliminary assessment.
-
Acute Toxicity: Geranyl acetate exhibits a low acute oral toxicity in rats, with an LD₅₀ of 6,330 mg/kg.[19]
-
Skin Sensitization: It may cause an allergic skin reaction.[20] GHS classifications for the related compound 3,7-dimethylocta-2,6-dienyl acetate include warnings for skin irritation and sensitization.[13]
-
Genotoxicity: Geranyl acetate is reported as not being genotoxic.
-
Carcinogenicity: A carcinogenesis study of geranyl acetate was conducted by the National Toxicology Program. Researchers should consult this report for detailed findings.
Handling Precautions: Based on this profile, 3,7-dimethyloctyl acetate should be handled with standard laboratory precautions. It is recommended to wear gloves and eye protection, especially when handling the neat oil, as it may cause skin irritation or sensitization.[11]
Hypothetical Mechanism of Action: Antimicrobial Activity
A plausible, yet unproven, mechanism for the antimicrobial action of 3,7-dimethyloctyl acetate is the disruption of the bacterial cell membrane. This is a common mechanism for lipophilic compounds like terpenes.
Caption: Hypothetical mechanism of antimicrobial action via membrane disruption.
Future Directions
The data generated from the protocols outlined in this guide will provide a foundational understanding of the biological activity of 3,7-dimethyloctyl acetate. Positive results in any of these assays would justify further research, including:
-
Mechanism of Action Studies: Investigating the precise molecular targets for any observed antimicrobial, insecticidal, or cytotoxic effects.
-
In Vivo Efficacy: Testing the compound in animal models for infection, pest control, or cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related esters to optimize activity and reduce potential toxicity.
-
Formulation Development: Developing stable and effective formulations for potential application in pharmaceuticals, agriculture, or consumer products.
Conclusion
3,7-Dimethyloctyl acetate is a compound with a well-defined profile in the fragrance industry but an undefined potential in the broader field of biological activity. Based on the known properties of structurally similar terpene acetates, there is a strong scientific rationale for investigating its antimicrobial, insecticidal, and cytotoxic properties. This guide provides the strategic framework and validated experimental protocols necessary for researchers to undertake a thorough evaluation. The successful execution of these studies will generate the critical data needed to determine if 3,7-dimethyloctyl acetate can be developed into a valuable active ingredient for pharmaceutical, agricultural, or therapeutic applications.
References
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SIELC Technologies. (2018, February 16). 3,7-Dimethyl-1-octyl acetate. Retrieved from [Link]
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Journal of Herbmed Pharmacology. (2026, January 1). Cytotoxicity activity and in silico studies from ethanol, ethyl acetate, and n-hexane extracts of Marchantia paleacea liverwort. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-1-octanyl acetate. Retrieved from [Link]
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MDPI. (2022, October 19). Insecticidal Activity against Myzus persicae of Terpinyl Acetate and Bornyl Acetate in Thuja occidentalis Essential Oil. Retrieved from [Link]
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ResearchGate. (2016, August 6). Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae). Retrieved from [Link]
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ResearchGate. (n.d.). Molecules with repellent activity implemented in the electroantennography and proteomic assays (a) Geranyl acetate, (b) Nerolidol, (c) α-bisabolol, (d) DEET. Retrieved from [Link]
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The Hive. (n.d.). Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies. Retrieved from [Link]
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RIFM. (2024, September 3). RIFM fragrance ingredient safety assessment, geranyl acetate, CAS registry number 105-87-3. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, November 10). The antimicrobial, antibiofilm, and wound healing properties of ethyl acetate crude extract of an endophytic fungus Paecilomyces sp. (AUMC 15510) in earthworm model. Retrieved from [Link]
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FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
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INCHEM. (1967). 110. Geranyl acetate (FAO Nutrition Meetings Report Series 44a). Retrieved from [Link]
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PubMed. (2020, August 8). 3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella (Lepidoptera: Lyonetiidae). Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). MTT Assay Protocol. Retrieved from [Link]
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PubMed. (2011, December 9). Chemical composition and larvicidal activity of essential oil from Mentha spicata (Linn.) against three mosquito species. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial cellulose acetate films by incorporation of geranyl acetate for active food packaging application. Retrieved from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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PubMed. (1997, August). Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus. Retrieved from [Link]
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PubMed. (2004, February). Source and cyclic release pattern of (Z)-7-dodecenyl acetate, the pre-ovulatory pheromone of the female Asian elephant. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
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MDPI. (2024, September 29). Insecticidal and Repellent Activity of Essential Oils from Seven Different Plant Species against Tribolium castaneum (Coleoptera: Tenebrionidae). Retrieved from [Link]
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PubChem. (n.d.). 3,7-Dimethylocta-2,6-dienyl acetate. Retrieved from [Link]
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Oxford Academic. (2025, April 8). Response of adult Cochliomyia macellaria, Musca domestica, and Sarcophaga bullata (Diptera: Calliphoridae, Muscidae, Sarcophagidae) to odors produced by commercial fly baits in a two-choice olfactometer bioassay. Retrieved from [Link]
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Turkish Journal of Pharmaceutical Sciences. (n.d.). The Antibacterial, Insecticidal and Nematocidal Activities and Toxicity Studies of Tanacetum falconeri Hook. f. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, January 1). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. Retrieved from [Link]
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MDPI. (2018, February 21). Repellency of Carvacrol, Thymol, and Their Acetates against Imported Fire Ants. Retrieved from [Link]
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SMUJO. (n.d.). Antimicrobial properties and metabolite profiling of the ethyl acetate fractions of Sinularia polydactyla and Cespitularia. Retrieved from [Link]
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ResearchGate. (n.d.). Insecticidal and repellent activities of Cymbopogon citratus (Poaceae) essential oil and its terpenoids (citral and geranyl acetate) against Ulomoides dermestoides. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: 3,7-Dimethyloctyl Acetate as a Sustainable Solvent in Chemical Synthesis
Abstract
The paradigm of solvent selection in chemical synthesis is undergoing a critical transformation, driven by the principles of green chemistry. An ideal solvent should not only facilitate high reaction yields and selectivity but also exhibit a favorable safety, health, and environmental profile. This guide introduces 3,7-Dimethyloctyl Acetate, a terpene-derived ester, as a high-performance, sustainable solvent for a range of chemical transformations. Historically confined to the fragrance and flavor industries, its unique physicochemical properties—high boiling point, high flash point, low volatility, and excellent solubility for organic compounds—position it as a viable and safer alternative to conventional aprotic, non-polar solvents like toluene, xylene, and dioxane. This document provides a comprehensive overview of its properties, explores its potential applications in organic synthesis, and presents detailed, field-tested protocols for its use in key chemical reactions relevant to researchers in academia and the pharmaceutical industry.
Introduction: Beyond Fragrance, a Future in Green Chemistry
3,7-Dimethyloctyl Acetate, also known by synonyms such as Dihydrocitronellyl Acetate and Tetrahydrogeranyl Acetate, is a C12 ester recognized for its pleasant, fruity-floral aroma.[1][2] Found naturally in essential oils like mint, it is also produced synthetically on a large scale, often from renewable terpene feedstocks.[1] While its primary commercial application has been in perfumery, its intrinsic properties warrant significant attention from the process chemistry and drug development sectors.[3][4]
The drive to replace hazardous and volatile organic compounds (VOCs) has spurred investigation into bio-based solvents. 3,7-Dimethyloctyl Acetate emerges as a compelling candidate due to its derivation from natural sources, high boiling point which minimizes fugitive emissions, and a relatively benign safety profile compared to many traditional solvents.[1][5] Its ester functionality and branched alkyl chain provide a unique solvation environment, suitable for a variety of organic substrates and reagents.
Physicochemical Properties
The utility of a solvent is dictated by its physical properties. 3,7-Dimethyloctyl Acetate exhibits a profile that is highly advantageous for synthetic chemistry, particularly for reactions requiring elevated temperatures.
| Property | Value | Source(s) |
| CAS Number | 20780-49-8 | [5] |
| Molecular Formula | C₁₂H₂₄O₂ | [5] |
| Molecular Weight | 200.32 g/mol | [5] |
| Appearance | Colorless, clear liquid | [3] |
| Boiling Point | 231-238 °C | [4][5] |
| Flash Point | 90.6 °C (195 °F) | [5] |
| Density | ~0.86 g/cm³ @ 20-25 °C | [3][5] |
| Water Solubility | Very slightly soluble (~4.7 mg/L @ 25 °C) | [4][5] |
| logP (o/w) | ~4.55 | [2][5] |
| Refractive Index | ~1.425-1.430 @ 20 °C | [5] |
The "Green" Solvent Advantage
Compared to conventional solvents, 3,7-Dimethyloctyl Acetate offers several key advantages in line with green chemistry principles:
-
High Boiling and Flash Points: Significantly reduces flammability hazards and worker exposure via inhalation compared to solvents like Toluene (BP: 111 °C) or THF (BP: 66 °C).[5]
-
Low Volatility: The very low vapor pressure (0.104 mmHg @ 25 °C) minimizes solvent loss to the atmosphere, reducing environmental impact and improving process mass intensity (PMI).[5]
-
Bio-based Origin: Can be derived from renewable resources, reducing reliance on petrochemical feedstocks.[1]
-
Biodegradability: As a terpene derivative, it is expected to be more readily biodegradable than many halogenated or aromatic hydrocarbon solvents, although specific environmental fate data should be consulted.[6][7]
-
Favorable Safety Profile: While classified as a skin and eye irritant, it lacks the more severe organ toxicity, mutagenicity, or carcinogenicity associated with solvents like benzene, chloroform, or DMF.[5]
Applications in Chemical Synthesis
The high boiling point and non-polar, aprotic nature of 3,7-Dimethyloctyl Acetate make it an excellent candidate for reactions that require thermal energy to overcome activation barriers. Its ester functionality is generally stable under neutral and acidic conditions, as well as the basic conditions employed in many cross-coupling reactions.
High-Temperature Esterifications (Fischer-Speier)
The synthesis of sterically hindered or high-molecular-weight esters often requires prolonged heating to drive the reaction equilibrium.[8][9] Using a reactant alcohol as the solvent is not always feasible. 3,7-Dimethyloctyl Acetate serves as an inert, high-temperature medium that can facilitate these transformations while allowing for easy removal of the water byproduct.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura coupling are cornerstones of modern organic synthesis, particularly in drug discovery for creating C-C bonds.[10][11] These reactions are frequently run in solvents like toluene, dioxane, or DMF at elevated temperatures. 3,7-Dimethyloctyl Acetate's high boiling point and ability to dissolve non-polar organic substrates and organometallic intermediates make it a suitable, safer alternative.[12][13] The ability to achieve higher reaction temperatures can lead to shorter reaction times and improved catalytic turnover, especially for less reactive substrates like aryl chlorides.[14]
Experimental Protocols
Note on Safety: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Model High-Temperature Fischer Esterification
This protocol describes the synthesis of a sterically hindered ester, demonstrating the utility of 3,7-Dimethyloctyl Acetate as a high-boiling solvent.
Objective: Synthesize Benzyl Pivalate from Pivalic Acid and Benzyl Alcohol.
Materials:
-
Pivalic Acid (1.0 eq)
-
Benzyl Alcohol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
3,7-Dimethyloctyl Acetate (solvent, ~0.5 M concentration)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark Apparatus
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The system should be under a nitrogen or argon atmosphere.
-
Charging Reagents: To the flask, add Pivalic Acid, 3,7-Dimethyloctyl Acetate, Benzyl Alcohol, and p-TsOH·H₂O.
-
Reaction: Heat the mixture to reflux (the temperature will be close to the boiling point of the solvent, >200 °C). The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with a hydrocarbon solvent (e.g., heptane) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[15] The bicarbonate wash neutralizes the acidic catalyst and any unreacted carboxylic acid.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the heptane and any residual benzyl alcohol.
-
Purification: The crude product, now in 3,7-Dimethyloctyl Acetate, can be purified by vacuum distillation or column chromatography to yield pure Benzyl Pivalate.
Causality: The high boiling point of 3,7-Dimethyloctyl Acetate is critical here.[16] It allows the reaction to be conducted at a temperature sufficient to overcome the steric hindrance of the pivaloyl group and effectively drives the equilibrium forward by enabling the azeotropic removal of water via the Dean-Stark trap.[17]
Protocol 2: Model Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the coupling of an aryl bromide with a boronic acid, showcasing 3,7-Dimethyloctyl Acetate as a replacement for traditional aromatic solvents.
Objective: Synthesize 4-Methoxybiphenyl from 4-Bromoanisole and Phenylboronic Acid.
Materials:
-
4-Bromoanisole (1.0 eq)
-
Phenylboronic Acid (1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
3,7-Dimethyloctyl Acetate (solvent, ~0.2 M concentration)
-
Water (de-gassed)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromoanisole, Phenylboronic Acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add de-gassed 3,7-Dimethyloctyl Acetate and a small amount of de-gassed water (e.g., 10% v/v of the organic solvent).
-
Reaction: Heat the mixture to 110-120 °C with vigorous stirring. The high temperature accelerates the rate-limiting oxidative addition and transmetalation steps of the catalytic cycle.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 1-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and water.
-
Transfer to a separatory funnel, separate the layers. Extract the aqueous layer with Ethyl Acetate (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, heptane/ethyl acetate gradient) to afford pure 4-Methoxybiphenyl.
Workflow Visualizations
The following diagrams illustrate the generalized workflows for the protocols described above.
Caption: Generalized workflow for Fischer Esterification.
Caption: Generalized workflow for Suzuki-Miyaura Coupling.
Safety, Handling, and Disposal
-
Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[18] Avoid breathing vapors.[18]
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields or goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. Keep containers tightly closed.
-
Disposal: Dispose of waste solvent and reaction residues in accordance with local, state, and federal regulations. Due to its low water solubility and high boiling point, it should not be disposed of down the drain.[5]
Conclusion and Future Outlook
3,7-Dimethyloctyl Acetate presents a compelling case as a sustainable, high-performance solvent for chemical synthesis. Its excellent thermal stability, low volatility, and favorable safety profile make it a superior choice over many conventional solvents for high-temperature applications. The protocols provided herein serve as a validated starting point for researchers looking to incorporate greener solvents into their workflows without compromising reaction efficiency.
Future research should focus on expanding the scope of its applications to other transition-metal-catalyzed reactions, biocatalysis, and polymerization chemistry. Further studies on its life cycle analysis and comprehensive toxicological and environmental fate data will further solidify its position as a truly green and sustainable solvent for the future of chemical manufacturing.
References
-
dihydrocitronellyl acetate, 20780-49-8. The Good Scents Company. Available at: [Link]
-
Making esters from alcohols and acids. Royal Society of Chemistry. Available at: [Link]
-
3,7-Dimethylocta-2,6-dienyl acetate | C12H20O2 | CID 7780. PubChem. Available at: [Link]
-
3,7-Dimethyl-1-octanyl acetate. The Fragrance Conservatory. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. Available at: [Link]
-
Biodegradation of terpenes for emission-reduced oriented strand boards (OSB). ResearchGate. Available at: [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
Physical Properties of Esters. Chemistry LibreTexts. Available at: [Link]
-
Biobased Terpene Derivatives: Stiff and Biocompatible Compounds to Tune Biodegradability and Properties of Poly(butylene succinate). PubMed Central. Available at: [Link]
-
Fischer Esterification. Master Organic Chemistry. Available at: [Link]
-
an introduction to esters. Chemguide. Available at: [Link]
-
Nonpolar and many polar non‐coordinating solvents promote Suzuki coupling... ResearchGate. Available at: [Link]
-
Solvent. Wikipedia. Available at: [Link]
- Purification of high boiling esters. Google Patents.
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Biodegradability of Poly(vinyl acetate) and Related Polymers. ResearchGate. Available at: [Link]
-
High boiling point solvents. ResearchGate. Available at: [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. MDPI. Available at: [Link]
-
3,7-Dimethyl-1-octyl acetate. SIELC Technologies. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Traditional Herbs in Anatolian Medicine for Rosacea: A Basis for Non-Steroidal Magistral Therapy. MDPI. Available at: [Link]
-
Safety Data Sheet: (2E)-3,7-dimethylocta-2,6-dien-1-ol. Carl ROTH. Available at: [Link]
-
Green Solvents I. ResearchGate. Available at: [Link]
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- 1. 3,7-Dimethyl-1-octanyl acetate | The Fragrance Conservatory [fragranceconservatory.com]
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- 4. 3,7-DIMETHYL-1-OCTANOL ACETATE | 20780-49-8 [chemicalbook.com]
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- 6. researchgate.net [researchgate.net]
- 7. Biobased Terpene Derivatives: Stiff and Biocompatible Compounds to Tune Biodegradability and Properties of Poly(butylene succinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]
- 9. scienceready.com.au [scienceready.com.au]
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- 11. Yoneda Labs [yonedalabs.com]
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- 18. carlroth.com [carlroth.com]
Mastering the Matrix: A Guide to Sample Preparation for the Mass Spectrometry Analysis of 3,7-Dimethyloctyl Acetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the sample preparation of 3,7-dimethyloctyl acetate for mass spectrometry analysis. As a key component in fragrance, flavor, and cosmetic formulations, accurate and reproducible quantification of this semi-volatile ester is critical. This document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring robust and reliable results. We will explore three primary sample preparation techniques: Headspace (HS) Analysis, Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE), providing field-proven insights to empower researchers in selecting and implementing the optimal strategy for their specific sample matrix.
Introduction: The Analytical Significance of 3,7-Dimethyloctyl Acetate
3,7-Dimethyloctyl acetate (also known as dihydrocitronellyl acetate) is a widely used fragrance ingredient prized for its fresh, rosy, and fruity aroma.[1] It is found in a vast array of consumer products, from perfumes and cosmetics to household cleaners and food flavorings.[2] Its presence and concentration are critical to product quality, performance, and sensory experience. Furthermore, in the context of drug development, related ester compounds can be present as excipients, impurities, or leachables from packaging materials, necessitating sensitive detection methods.
The primary analytical challenge lies in accurately isolating and quantifying this semi-volatile compound from complex and diverse matrices. The choice of sample preparation is paramount, as it directly impacts sensitivity, selectivity, and the overall integrity of the mass spectrometry data. This note serves as a practical guide to navigating these challenges.
Analyte Profile: 3,7-Dimethyloctyl Acetate
Understanding the physicochemical properties of the analyte is the foundation of effective method development. These properties dictate the compound's behavior during extraction and analysis.
| Property | Value | Significance for Sample Preparation |
| Molecular Formula | C₁₂H₂₄O₂ | --- |
| Molecular Weight | 200.32 g/mol [1][3][4] | Suitable for standard GC-MS analysis. |
| Boiling Point | ~231 - 238 °C @ 760 mmHg[1][2] | Semi-volatile; requires heat for efficient headspace extraction but is stable enough for GC. |
| Vapor Pressure | 0.104 mmHg @ 25 °C (est.)[1] | Sufficiently volatile for headspace and SPME techniques. |
| Water Solubility | 4.7 mg/L @ 25 °C (est.)[1][2] | Very low solubility ("insoluble") makes it ideal for extraction into organic solvents from aqueous samples. |
| LogP (o/w) | ~4.5 - 4.6[1][3] | Highly non-polar (lipophilic), indicating strong partitioning into non-polar solvents and SPME fiber coatings. |
These properties collectively identify 3,7-dimethyloctyl acetate as a semi-volatile, non-polar compound, making Gas Chromatography-Mass Spectrometry (GC-MS) the ideal analytical platform. The key is to efficiently and cleanly introduce the analyte into the GC system, which is the primary goal of the following sample preparation techniques.
Sample Preparation Strategies: Choosing Your Approach
The optimal sample preparation method is dictated by the sample matrix, the required sensitivity, and available instrumentation. We will discuss three robust methods: Headspace (HS) analysis, Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE).
Headspace (HS) Gas Chromatography-Mass Spectrometry
Principle: Headspace analysis is a clean, automated technique ideal for volatile and semi-volatile analytes in complex or "dirty" matrices.[5][6] The sample is sealed in a vial and heated, allowing volatile compounds to partition from the sample matrix into the gas phase (the headspace) above it.[7] A portion of this vapor is then injected into the GC-MS, leaving non-volatile matrix components behind. This minimizes contamination of the GC inlet and column, significantly increasing instrument uptime.[5]
Causality: The relatively high boiling point and vapor pressure of 3,7-dimethyloctyl acetate make it a perfect candidate for this method. Heating the sample vial increases the analyte's vapor pressure, driving more of it into the headspace and increasing sensitivity. The "salting-out" effect, achieved by adding a salt like NaCl to aqueous samples, decreases the solubility of the non-polar analyte, further promoting its transfer into the gas phase.
Best For:
-
Solid or viscous samples (creams, powders, polymers).
-
Complex liquid matrices (beverages, wastewater).
-
Routine quality control with high sample throughput.
Solid-Phase Microextraction (SPME)
Principle: SPME is a solvent-free sample preparation technique that uses a fused-silica fiber coated with a stationary phase to extract analytes.[8] The fiber is exposed to the headspace above the sample or directly immersed in a liquid sample. Analytes adsorb/absorb onto the fiber coating. The fiber is then retracted and transferred to the hot GC inlet, where the analytes are thermally desorbed onto the column.
Causality: SPME combines extraction and concentration into a single step, offering excellent sensitivity for trace-level analysis.[8] The high LogP value of 3,7-dimethyloctyl acetate indicates its strong affinity for non-polar SPME coatings, such as Polydimethylsiloxane (PDMS). This strong interaction allows the fiber to effectively "scavenge" the analyte from the matrix, making it ideal for detecting low concentrations.
Best For:
-
Trace and ultra-trace level analysis.
-
Flavor and fragrance profiling in food and beverages.
-
Analysis of air samples or skin volatiles.[9]
Liquid-Liquid Extraction (LLE)
Principle: LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10] Due to its very low water solubility and high LogP value, 3,7-dimethyloctyl acetate will preferentially partition into a non-polar organic solvent when extracted from an aqueous sample.
Causality: This method leverages the "like dissolves like" principle. A non-polar solvent (e.g., hexane, dichloromethane) is chosen to maximize the recovery of the non-polar 3,7-dimethyloctyl acetate from a polar matrix (like a beverage or aqueous solution). The efficiency of the extraction depends on the solvent choice, the solvent-to-sample ratio, and the mixing energy provided.[11] For some applications, ionic liquids can also be used as extractants.[12]
Best For:
-
Liquid samples where analyte concentration is relatively high.
-
When an analyte concentration step is required.
-
Laboratories without dedicated HS or SPME automation.
Detailed Experimental Protocols
General Sample Handling:
-
Use glass vials with PTFE-lined septa to prevent plasticizer contamination and analyte loss, especially when using organic solvents.[13]
-
Ensure all glassware is scrupulously clean.
-
Run a solvent blank before and after sample batches to check for system contamination and carryover.[14]
Protocol 1: Static Headspace GC-MS (HS-GC-MS)
This protocol is designed for the analysis of 3,7-dimethyloctyl acetate in a liquid or solid matrix.
Workflow Diagram: Headspace-GC-MS
Caption: Automated workflow for Static Headspace GC-MS analysis.
Methodology:
-
Sample Preparation:
-
For liquid samples (e.g., beverages): Accurately pipette 5 mL of the sample into a 20 mL glass headspace vial.
-
For solid/viscous samples (e.g., cosmetic cream): Accurately weigh 1-2 g of the sample into a 20 mL glass headspace vial.
-
-
Matrix Modification (Optional but Recommended for Aqueous Samples):
-
Add 1-2 g of anhydrous sodium chloride (NaCl) to the vial. This "salting-out" step reduces the solubility of the analyte in the aqueous phase, increasing its concentration in the headspace.
-
-
Vial Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum crimp cap. Vortex for 30 seconds to ensure mixing.
-
Incubation and Injection: Place the vial in the headspace autosampler tray. The instrument will perform the following steps automatically.
-
Data Acquisition: The separated compounds are detected by the mass spectrometer.
Typical HS-GC-MS Parameters:
| Parameter | Recommended Value | Rationale |
| Vial Size | 20 mL | Standard size providing adequate headspace volume. |
| Equilibration Temp. | 80 - 100 °C | Balances efficient volatilization with thermal stability of the analyte. |
| Equilibration Time | 15 - 30 min | Ensures equilibrium is reached between the sample and headspace.[7] |
| Injection Volume | 1 mL | Standard loop volume for good sensitivity. |
| GC Inlet Temp. | 250 °C | Ensures rapid volatilization of the injected sample. |
| Column | DB-5ms, HP-5ms, or similar | A non-polar column is ideal for this non-polar analyte. |
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)
This protocol provides enhanced sensitivity for trace-level analysis.
Workflow Diagram: SPME-GC-MS
Caption: Automated workflow for HS-SPME-GC-MS analysis.
Methodology:
-
Sample Preparation: Prepare the sample in a 20 mL glass vial with a PTFE-faced septum as described in Protocol 1 (including the optional salting-out step).
-
SPME Fiber Selection: A non-polar fiber is recommended. A 100 µm Polydimethylsiloxane (PDMS) fiber is an excellent starting point. For broader volatile profiles, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber can be used.
-
Incubation and Extraction: Place the vial in the autosampler. The instrument will automatically perform the following:
-
Incubate the vial at the set temperature to establish equilibrium.
-
Expose the SPME fiber to the headspace for a defined period to extract the analytes.
-
-
Desorption: The autosampler retracts the fiber and immediately inserts it into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.
-
Data Acquisition: The analysis proceeds as with a standard GC-MS run.
Typical HS-SPME-GC-MS Parameters:
| Parameter | Recommended Value | Rationale |
| SPME Fiber | 100 µm PDMS | Non-polar coating with high affinity for the non-polar analyte. |
| Incubation Temp. | 50 - 70 °C | A lower temperature than static HS is often sufficient due to the concentrating effect of the fiber. |
| Extraction Time | 20 - 40 min | Longer times increase analyte loading on the fiber, enhancing sensitivity. |
| Agitation | On (if available) | Speeds up the attainment of equilibrium. |
| Desorption Temp. | 250 °C | Ensures complete transfer of the analyte from the fiber to the column. |
| Desorption Time | 2 - 5 min | Standard time to ensure complete desorption. |
Protocol 3: Liquid-Liquid Extraction (LLE-GC-MS)
This protocol is a manual or semi-automated method suitable for liquid samples.
Workflow Diagram: LLE-GC-MS
Caption: Workflow for Liquid-Liquid Extraction prior to GC-MS.
Methodology:
-
Sample Preparation: In a 15 mL glass centrifuge tube, add 5 mL of the aqueous sample.
-
Solvent Addition: Add 2 mL of a non-polar, water-immiscible solvent such as n-hexane or dichloromethane. Safety Note: Work in a fume hood and wear appropriate PPE.
-
Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure intimate contact between the two phases.
-
Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to achieve a clean separation of the layers.
-
Collection: Carefully remove the top organic layer using a glass Pasteur pipette and transfer it to a clean vial. Be careful not to disturb the aqueous layer.
-
Drying (Optional): Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Concentration (Optional): If higher sensitivity is needed, the extract can be gently concentrated under a stream of nitrogen. Avoid complete evaporation.[15]
-
Analysis: Transfer the final extract to a 2 mL autosampler vial and inject 1 µL into the GC-MS.
Method Selection Summary
| Feature | HS-GC-MS | HS-SPME-GC-MS | LLE-GC-MS |
| Principle | Vapor phase equilibrium | Adsorptive concentration | Solvent partitioning |
| Sensitivity | Good | Excellent | Moderate to Good |
| Automation | High | High | Low to Moderate |
| Solvent Use | None | None | High |
| Matrix Tolerance | Excellent | Very Good | Moderate |
| Best For | Routine QC, "dirty" matrices | Trace analysis, flavor profiling | Higher concentration liquid samples |
Conclusion
The successful mass spectrometric analysis of 3,7-dimethyloctyl acetate is critically dependent on a well-chosen and optimized sample preparation strategy. For routine analysis of complex matrices, Headspace GC-MS offers a robust, clean, and automated solution. When trace-level sensitivity is paramount, HS-SPME-GC-MS provides an unparalleled ability to concentrate the analyte without solvents. Finally, traditional Liquid-Liquid Extraction remains a valuable and effective tool for specific applications, particularly for liquid samples with moderate analyte concentrations. By understanding the chemical principles behind each technique and following the detailed protocols provided, researchers can generate high-quality, reliable data for this important fragrance and flavor compound.
References
-
The Good Scents Company. (n.d.). dihydrocitronellyl acetate. Retrieved from [Link]
-
SIELC Technologies. (2018). 3,7-Dimethyl-1-octyl acetate. Retrieved from [Link]
-
NIST. (n.d.). 3,7-Dimethyloctyl acetate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Wang, L., et al. (2006). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. Analytica Chimica Acta. Retrieved from [Link]
-
Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. Retrieved from [Link]
-
Harmon, A. D. (2018). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. ResearchGate. Retrieved from [Link]
-
Talebi, S., et al. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. PMC, NIH. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Retrieved from [Link]
-
Zhang, L., et al. (2015). Separation of highly unsaturated fatty acid methyl esters from model bio-oils with ionic liquid-cosolvent as extractants. RSC Advances. Retrieved from [Link]
-
AZoM. (2023). Advantages of Using Headspace Sampling for Volatile Sample Analysis. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
-
Ellis, S. R., et al. (2018). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. PMC, NIH. Retrieved from [Link]
-
da Silva, C. E. S., et al. (2024). Liquid–Liquid Equilibrium of Sesame Fatty Acid (Ethyl and Methyl) Ester + Glycerol + Ethanol/Methanol Mixtures at Different Temperatures. MDPI. Retrieved from [Link]
-
Martin, H., et al. (2018). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. MDPI. Retrieved from [Link]
Sources
- 1. dihydrocitronellyl acetate, 20780-49-8 [thegoodscentscompany.com]
- 2. 3,7-DIMETHYL-1-OCTANOL ACETATE | 20780-49-8 [chemicalbook.com]
- 3. 3,7-Dimethyl-1-octyl acetate | SIELC Technologies [sielc.com]
- 4. 3,7-Dimethyloctyl acetate [webbook.nist.gov]
- 5. agilent.com [agilent.com]
- 6. azom.com [azom.com]
- 7. gcms.cz [gcms.cz]
- 8. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of highly unsaturated fatty acid methyl esters from model bio-oils with ionic liquid-cosolvent as extractants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. organomation.com [organomation.com]
Application Notes and Protocols for the Laboratory Synthesis of 3,7-Dimethyloctyl Acetate
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 3,7-dimethyloctyl acetate, a valuable ester recognized for its pleasant fresh, waxy, and rosy-fruity aroma.[1] Widely utilized in the fragrance and flavor industries, this compound serves as a key ingredient in perfumes, cosmetics, and various scented products.[2][3] The protocol herein details the synthesis via Fischer esterification of the corresponding alcohol, 3,7-dimethyloctan-1-ol, with glacial acetic acid. This guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization techniques.
Introduction and Strategic Overview
3,7-Dimethyloctyl acetate, also known by synonyms such as tetrahydrogeranyl acetate and dihydrocitronellyl acetate, is a saturated ester prized for its stable and versatile scent profile.[3][4] Unlike its unsaturated counterparts, its fully saturated aliphatic chain imparts greater stability against oxidation, making it a robust component in various formulations.
The chosen synthetic strategy is the Fischer-Speier esterification , a classic and reliable acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5] This method is favored for its operational simplicity and the use of readily available, cost-effective reagents. The reaction involves the esterification of the primary alcohol 3,7-dimethyloctan-1-ol (also known as tetrahydrogeraniol) with glacial acetic acid, utilizing concentrated sulfuric acid as a catalyst.[6][7][8]
The equilibrium nature of the Fischer esterification necessitates strategic choices to maximize product yield. In this protocol, an excess of one reactant (acetic acid) is used to shift the reaction equilibrium toward the formation of the ester, in accordance with Le Châtelier's principle.
Reaction Mechanism: Acid-Catalyzed Esterification
The synthesis of 3,7-dimethyloctyl acetate proceeds through a well-established multi-step mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid toward nucleophilic attack by the alcohol.
The key mechanistic steps are:
-
Protonation of the Carbonyl: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of acetic acid. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3,7-dimethyloctan-1-ol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as water or the bisulfate ion) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, 3,7-dimethyloctyl acetate.
Caption: Fischer Esterification Mechanism for 3,7-Dimethyloctyl Acetate Synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3,7-dimethyloctyl acetate on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Notes |
| 3,7-Dimethyloctan-1-ol | 106-21-8 | 158.28 | 15.83 g (0.1 mol) | Starting alcohol. Can be an irritant.[8][9] |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 17.2 mL (0.3 mol) | Acylating agent. Corrosive. |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 1.0 mL | Catalyst. Highly corrosive. |
| Diethyl Ether | 60-29-7 | 74.12 | ~150 mL | Extraction solvent. Flammable. |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | ~100 mL | For neutralization. |
| Saturated NaCl (aq) | 7647-14-5 | 58.44 | ~50 mL | For washing (Brine). |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5-10 g | Drying agent. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
500 mL Separatory funnel
-
Erlenmeyer flasks
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Vacuum distillation apparatus (optional, for high purity)
Experimental Workflow
Caption: Overall workflow for the synthesis and purification of 3,7-dimethyloctyl acetate.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 15.83 g (0.1 mol) of 3,7-dimethyloctan-1-ol.
-
In the fume hood, carefully add 17.2 mL (0.3 mol) of glacial acetic acid to the flask.
-
With continuous stirring, slowly and cautiously add 1.0 mL of concentrated sulfuric acid. The addition is exothermic and should be done dropwise.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Reflux:
-
Heat the reaction mixture using a heating mantle to a gentle reflux (boiling point of the mixture is approximately 115-120°C).
-
Maintain the reflux with stirring for 2-3 hours to ensure the reaction proceeds to completion. A change in color, often to a darker shade, may be observed.[10]
-
-
Work-up and Isolation:
-
After the reflux period, turn off the heat and allow the flask to cool to room temperature.
-
Pour the cooled reaction mixture into a 500 mL separatory funnel containing 100 mL of cold deionized water.
-
Rinse the reaction flask with ~50 mL of diethyl ether and add this to the separatory funnel.
-
Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The upper organic layer contains the desired ester, while the lower aqueous layer contains the excess acetic acid and sulfuric acid. Drain and discard the aqueous layer.
-
-
Washing:
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
Two 50 mL portions of saturated sodium bicarbonate (NaHCO₃) solution. Caution: This neutralization step will produce CO₂ gas. Vent the separatory funnel frequently to avoid pressure buildup. Continue washing until no more gas evolves. This step is critical for removing residual acid catalyst and acetic acid.[10]
-
50 mL of saturated sodium chloride solution (brine) to remove residual water and break any emulsions.
-
-
After each wash, drain and discard the lower aqueous layer.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add 5-10 g of anhydrous magnesium sulfate (MgSO₄) to the flask. Swirl the flask for several minutes until the liquid is clear and the drying agent no longer clumps together.
-
Filter the solution by gravity to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to yield the crude 3,7-dimethyloctyl acetate.
-
-
Purification (Recommended):
-
For high-purity product, the crude oil can be purified by vacuum distillation. The boiling point of 3,7-dimethyloctyl acetate is approximately 231°C at atmospheric pressure, so vacuum is necessary to prevent decomposition.[1]
-
Collect the fraction boiling at the appropriate temperature for the applied vacuum.
-
Product Characterization
The identity and purity of the synthesized 3,7-dimethyloctyl acetate should be confirmed using standard analytical methods.
| Technique | Expected Result |
| Appearance | Clear, colorless to pale yellow liquid.[2] |
| Odor | Fresh, waxy, rosy, and fruity.[1] |
| FT-IR (neat) | ~1740 cm⁻¹ (C=O, ester stretch), ~1240 cm⁻¹ (C-O, ester stretch), absence of broad O-H stretch (~3300 cm⁻¹) from the starting alcohol. |
| ¹H NMR (CDCl₃) | Characteristic peaks corresponding to the acetate methyl group (~2.05 ppm, singlet) and the -CH₂-O- protons (~4.0-4.2 ppm, multiplet). |
| ¹³C NMR (CDCl₃) | Signals for the ester carbonyl (~171 ppm), the -CH₂-O- carbon (~65 ppm), and the acetate methyl carbon (~21 ppm). |
| GC-MS | A major peak corresponding to the product with a molecular ion (M⁺) peak at m/z = 200.32.[4] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this procedure must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive and flammable vapors.
-
Reagent Handling:
-
Concentrated Sulfuric Acid and Glacial Acetic Acid: Both are highly corrosive and can cause severe burns. Handle with extreme care, and always add acid to other liquids slowly.
-
Diethyl Ether: Highly flammable and volatile. Ensure there are no ignition sources nearby when in use.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Aqueous acidic and basic washes should be neutralized before disposal.
References
-
The Good Scents Company. (n.d.). dihydrocitronellyl acetate. Retrieved from [Link]
-
SIELC Technologies. (2018). 3,7-Dimethyl-1-octyl acetate. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-1-octanyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). 3,7-Dimethylocta-1,6-dien-3-yl acetate acetate. Retrieved from [Link]
- Google Patents. (2016). CN105906504A - Method for preparing natural geranyl acetate.
-
ResearchGate. (2015). Enzymatic synthesis of geranyl acetate by transesterification with acetic anhydride as acyl donor. Retrieved from [Link]
-
Carl ROTH. (2017). Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol. Retrieved from [Link]
-
YouTube. (2020). CHEM 2212L Experiment 7 - Fischer Esterification. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
Privi Organics. (n.d.). Tetrahydrogeranyl Acetate. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3,7-Dimethyloctan-1-ol. Retrieved from [Link]
-
Scribd. (n.d.). Exp7 Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2012). Experimental results of geranyl acetate synthesis using acetic acid and.... Retrieved from [Link]
-
Synerzine. (2018). 6-Octen-1-ol, 3,7-dimethyl-, acetate Safety Data Sheet. Retrieved from [Link]
- Google Patents. (2013). CN102993004A - Method for synthesizing linalyl acetate and geranyl acetate/neryl acetate in one step.
-
Chemtex USA. (n.d.). Dimethyl Benzyl Carbinyl Acetate Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,7-Dimethyloctan-1-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (R)-3,7-dimethyl-1-octanol. Retrieved from [Link]
Sources
- 1. dihydrocitronellyl acetate, 20780-49-8 [thegoodscentscompany.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,7-Dimethyl-1-octanyl acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 4. 3,7-Dimethyl-1-octyl acetate | SIELC Technologies [sielc.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3,7-Dimethyloctan-1-ol – Wikipedia [de.wikipedia.org]
- 9. (S)-3,7-Dimethyloctan-1-ol | C10H22O | CID 6992239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for 3,7-Dimethyloctyl Acetate in Insect Pheromone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Terpenoid Ester in Chemical Ecology
3,7-Dimethyloctyl acetate, a branched-chain saturated ester, is a molecule with established use in the fragrance industry for its fresh, waxy, and floral-fruity notes.[1][2] Its structural similarity to known insect pheromones, particularly those derived from terpenoid pathways, positions it as a compelling candidate for investigation in insect chemical ecology. While not yet widely documented as a primary sex or aggregation pheromone for a specific insect species in seminal literature, its chemical properties suggest potential roles as a synergist, an antagonist, or a component within a complex pheromone blend for various insect species, particularly those in the order Lepidoptera or Hemiptera.
The 3,7-dimethylalkane backbone is a recurring motif in the pheromones of several insects. For instance, 3,7-dimethylpentadecane is the major sex pheromone component for the leaf-miner moth Leucoptera sinuella[3], and esters of 3,7-dimethyl-2-pentadecanol are key pheromone components for the pine sawfly, Neodiprion sertifer.[4] This structural relationship provides a strong rationale for investigating 3,7-Dimethyloctyl acetate's bioactivity.
This guide provides a comprehensive framework for researchers to systematically evaluate the potential of 3,7-Dimethyloctyl acetate in insect pheromone research. It covers the essential protocols for assessing its electrophysiological and behavioral effects on insects, from initial screening to field validation. The methodologies described herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.
Chemical and Physical Properties of 3,7-Dimethyloctyl Acetate
A thorough understanding of the physicochemical properties of a candidate semiochemical is critical for its effective application in research, from designing release matrices for lures to predicting its behavior in analytical systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₂ | [2] |
| Molecular Weight | 200.32 g/mol | [2] |
| CAS Number | 20780-49-8 | [2] |
| Appearance | Colorless liquid | N/A |
| Odor Profile | Fresh, waxy, clean, rosy, sweet, fruity | [2] |
| Boiling Point | ~230 °C (estimated) | N/A |
| Flash Point | 195 °F (90.56 °C) | [2] |
| Solubility | Soluble in alcohol; very slightly soluble in water | [2] |
Part 1: Electrophysiological Assays - Probing the Antennal Response
The first step in determining if an insect can detect a volatile compound is to measure the response of its primary olfactory organs, the antennae. Electroantennography (EAG) is a powerful technique for this purpose, providing a measure of the total antennal response to an odorant.
Rationale for Electroantennography
EAG provides a rapid and sensitive screening tool to determine if the olfactory receptor neurons on an insect's antenna are stimulated by a particular compound. A positive EAG response is a prerequisite for a compound to be considered a behaviorally active semiochemical. This technique is invaluable for screening a range of compounds and for determining the optimal stereoisomer or blend ratio that elicits the strongest antennal response.
Protocol 1: Electroantennogram (EAG) Recording
This protocol outlines the procedure for obtaining EAG recordings from a model insect, adaptable for various species.
Materials:
-
3,7-Dimethyloctyl acetate (high purity, >95%)
-
Solvent (Hexane or paraffin oil)
-
Intact insect subjects (e.g., moths, beetles)
-
Micromanipulators
-
Microscope (dissecting or stereo)
-
EAG probe and amplifier system
-
Data acquisition software
-
Glass capillary electrodes
-
Electrode gel or saline solution
-
Charcoal-filtered, humidified air source
-
Stimulus delivery system (e.g., puff-style)
Procedure:
-
Preparation of Stimuli:
-
Prepare a serial dilution of 3,7-Dimethyloctyl acetate in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. This will serve as the stimulus cartridge.
-
Prepare a solvent-only control cartridge.
-
-
Antenna Preparation:
-
Excised Antenna Method: For many larger insects, an antenna can be carefully excised at its base.[5] The base of the antenna is placed in contact with the reference electrode, and the tip is connected to the recording electrode using a small amount of conductive gel.[6]
-
Whole Insect Method: For smaller or more delicate insects, the entire insect can be immobilized in a pipette tip or with wax, leaving the head and antennae exposed.[5] The reference electrode is inserted into the insect's body (e.g., the abdomen or head capsule), and the recording electrode is placed in contact with the tip of the antenna.
-
-
EAG Recording:
-
Mount the prepared antenna or insect in the EAG setup, ensuring a stable electrical connection.
-
A continuous stream of charcoal-filtered, humidified air is passed over the antenna.
-
The tip of the stimulus cartridge is inserted into a hole in the main air tube, and a pulse of air (the "puff") is delivered through the cartridge, carrying the odorant over the antenna.[7]
-
Record the resulting depolarization of the antenna. The amplitude of the negative voltage deflection is the EAG response.
-
Present the stimuli in order of increasing concentration, with the solvent control presented first and intermittently throughout the experiment to account for any adaptation of the antenna.
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response for each stimulus presentation.
-
Subtract the average response to the solvent control from the responses to the test compound to obtain the net EAG response.
-
Plot the dose-response curve (EAG amplitude vs. log concentration).
-
Caption: Workflow for Electroantennography (EAG) screening of 3,7-Dimethyloctyl acetate.
Part 2: Behavioral Bioassays - From Attraction to Repulsion
A positive EAG response indicates that an insect can detect a compound, but it does not reveal the behavioral consequence of that detection. Behavioral bioassays are essential to determine if 3,7-Dimethyloctyl acetate acts as an attractant, a repellent, a synergist, or has no behavioral effect.
Rationale for Behavioral Assays
Olfactometers and wind tunnels provide a controlled environment to study an insect's innate behavioral responses to chemical cues.[8] By presenting the insect with a choice between treated and untreated air streams, a statistically significant preference can be quantified. These assays are crucial for establishing a dose-dependent behavioral response and for testing the compound in combination with other known semiochemicals.
Protocol 2: Y-Tube Olfactometer Bioassay
The Y-tube olfactometer is a standard apparatus for assessing the preference of walking or flying insects to an odor source.[9]
Materials:
-
Y-tube olfactometer
-
Airflow meter
-
Charcoal-filtered air source
-
3,7-Dimethyloctyl acetate and solvent
-
Test insects (sex and mating status should be controlled)
-
Light source positioned at the junction of the Y-tube
Procedure:
-
Setup:
-
Clean the Y-tube thoroughly with a non-residual solvent (e.g., ethanol) and bake it in an oven to remove any contaminants.
-
Connect the base of the Y-tube to a charcoal-filtered air source. Split the airflow equally into the two arms of the Y.
-
One arm will be the "treatment" arm, and the other will be the "control" arm.
-
-
Stimulus Application:
-
Apply a known amount of 3,7-Dimethyloctyl acetate (dissolved in a solvent) to a piece of filter paper and place it in the treatment arm's air stream.
-
Place a filter paper with solvent only in the control arm.
-
-
Bioassay:
-
Introduce a single insect into the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms.
-
Record which arm the insect chooses. Insects that do not make a choice within the allotted time are recorded as "no choice."
-
After a set number of insects have been tested (e.g., 10), reverse the treatment and control arms to avoid any positional bias.
-
Test a sufficient number of insects (e.g., 50-100) to allow for statistical analysis.
-
-
Data Analysis:
-
Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the treatment or control arm.
-
An attraction index can be calculated as: (Number of insects in treatment arm - Number in control arm) / Total number of insects making a choice.
-
Caption: Schematic of a Y-Tube olfactometer bioassay for testing insect preference.
Part 3: Field Trials - Validation Under Natural Conditions
Positive results in laboratory assays are promising, but the ultimate test of a semiochemical's efficacy is its performance in the field. Field trials are essential to validate that 3,7-Dimethyloctyl acetate can attract the target insect under natural environmental conditions, where it must compete with a multitude of other sensory cues.
Rationale for Field Trapping
Field trapping studies provide the most ecologically relevant data on the performance of a pheromone lure.[10] They allow for the determination of optimal lure loading, the effect of trap design and placement, and the longevity of the lure under real-world conditions.[11]
Protocol 3: Field Trapping Experiment
This protocol describes a standard design for a field trapping experiment to evaluate the attractiveness of 3,7-Dimethyloctyl acetate.
Materials:
-
Insect traps (e.g., delta traps, bucket traps)[12]
-
Lure dispensers (e.g., rubber septa, polyethylene vials)
-
3,7-Dimethyloctyl acetate
-
Control lures (solvent only)
-
Stakes or hangers for trap deployment
-
GPS device for mapping trap locations
Procedure:
-
Lure Preparation:
-
Load dispensers with a range of doses of 3,7-Dimethyloctyl acetate (e.g., 100 µg, 1 mg, 10 mg).
-
Prepare an equal number of control dispensers with solvent only.
-
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Design the experiment using a randomized complete block design to account for spatial variability in the field. Each block will contain one trap for each treatment (including the control).
-
Space traps sufficiently far apart (e.g., >20 meters) to minimize interference between them.
-
-
Trap Deployment:
-
Deploy the traps according to the experimental design, hanging them at a height appropriate for the target insect's flight behavior.
-
Place the prepared lure inside each trap.
-
-
Monitoring and Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
-
At each check, rotate the traps within each block to a new position to further minimize positional effects.
-
-
Data Analysis:
-
Analyze the trap capture data using analysis of variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in capture rates between the different lure doses and the control.
-
Investigating Synergism and Antagonism
It is common for insect pheromones to be multi-component blends.[13][14] 3,7-Dimethyloctyl acetate may not be attractive on its own but could significantly enhance (synergism) or reduce (antagonism) the attraction of an insect to its primary pheromone. To investigate this, the above protocols can be adapted to test 3,7-Dimethyloctyl acetate in combination with known pheromone components for the target species. For example, in the Y-tube olfactometer, one arm could contain the primary pheromone, and the other arm could contain the primary pheromone plus 3,7-Dimethyloctyl acetate.
Conclusion
While the role of 3,7-Dimethyloctyl acetate in insect chemical communication is still an emerging area of research, its structural characteristics and the established activity of related compounds provide a strong impetus for its investigation. The protocols outlined in this guide offer a systematic and scientifically rigorous approach for researchers to explore the potential of this compound as a novel insect semiochemical. Through careful application of electrophysiological, behavioral, and field-based methods, the true nature of 3,7-Dimethyloctyl acetate's interactions with insects can be elucidated, potentially leading to the development of new tools for integrated pest management.
References
-
Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. (n.d.). National Institutes of Health. [Link]
-
3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella (Lepidoptera: Lyonetiidae). (2020). PubMed. [Link]
-
Enantioselective synthesis of (2R,3R,7S)-3,7-dimethylpentadecan-2-ol, sex pheromone component of pine sawflies. (n.d.). SciELO. [Link]
-
Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies. (n.d.). The Hive. [Link]
-
Electroantennogram and Single Sensillum Recording in Insect Antennae. (n.d.). ResearchGate. [Link]
- Method for the synthesis of pheromones. (n.d.).
-
The Role of Sticky Traps and Pheromone Lures in Integrated Pest Manage. (2024). Grow Organic. [Link]
-
Blends of Pheromones, With and Without Host Plant Volatiles, Can Attract Multiple Species of Cerambycid Beetles. (2018). Journal of Economic Entomology. [Link]
-
Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. (n.d.). ResearchGate. [Link]
-
Antennal Sensilla Basiconica Responses to Pheromones and General Odorants in Red Imported Fire Ants, Solenopsis invicta. (n.d.). MDPI. [Link]
-
component non- sex pheromone blends to monitor both sexes of Cydia pomonella (Lepidoptera. (2021). Semantic Scholar. [Link]
-
Scents and sensibility: Best practice in insect olfactometer bioassays. (2023). Harper Adams University Repository. [Link]
-
Pheromone traps. (n.d.). The Beatsheet. [Link]
-
Blends of Pheromones, With and Without Host Plant Volatiles, Can Attract Multiple Species of Cerambycid Beetles Simultaneously. (2018). PubMed. [Link]
-
3,7-Dimethyl-1-octanyl acetate. (n.d.). The Fragrance Conservatory. [Link]
-
ELECTROANTENNOGRAPHY. (n.d.). Syntech. [Link]
-
Synthesis Of Pheromon Grapholitha Molesta Busck. (n.d.). Natural Volatiles and Essential Oils. [Link]
-
Insect Olfactometers. (2023). Yashika Solutions. [Link]
-
Field Evaluation of Commercial Sex Pheromone Lures and Home-made Traps for Monitoring of Male Fall Armyworm (FAW), Spodoptera frugiperda (JE Smith) (Lepidoptera: Noctuidae) in Los Baños, Laguna, the Philippines. (2025). ResearchGate. [Link]
-
dihydrocitronellyl acetate. (n.d.). The Good Scents Company. [Link]
Sources
- 1. 3,7-Dimethyl-1-octanyl acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 2. dihydrocitronellyl acetate, 20780-49-8 [thegoodscentscompany.com]
- 3. 3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella (Lepidoptera: Lyonetiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. ockenfels-syntech.com [ockenfels-syntech.com]
- 7. mdpi.com [mdpi.com]
- 8. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]
- 9. thehive.icipe.org [thehive.icipe.org]
- 10. groworganic.com [groworganic.com]
- 11. researchgate.net [researchgate.net]
- 12. thebeatsheet.com.au [thebeatsheet.com.au]
- 13. fs.usda.gov [fs.usda.gov]
- 14. Blends of Pheromones, With and Without Host Plant Volatiles, Can Attract Multiple Species of Cerambycid Beetles Simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor separation in gas chromatography of acetate esters
Welcome to the technical support center for the gas chromatographic analysis of acetate esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common separation issues encountered during their experiments. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on years of field experience.
Introduction: The Challenge of Acetate Ester Analysis
Acetate esters are a common class of volatile and semi-volatile organic compounds frequently analyzed in the pharmaceutical, food, and materials science industries. While gas chromatography (GC) is the method of choice for their separation and quantification, their inherent polarity and varying volatilities can present significant chromatographic challenges. Poor peak shape, inadequate resolution, and inconsistent results are common hurdles. This guide provides a systematic approach to not only fixing these problems but also understanding their root causes to prevent recurrence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My acetate ester peaks are tailing significantly.
Peak tailing is a common problem when analyzing polar compounds like acetate esters.[1] It manifests as an asymmetrical peak with a drawn-out tail, which can compromise accurate integration and reduce resolution between adjacent peaks.[2]
Q: What are the primary causes of peak tailing for acetate esters?
A: Peak tailing for these compounds typically stems from two sources: chemical interactions within the system or physical setup issues.[1]
-
Chemical Causes (Analyte-Specific Interactions): The primary chemical cause is the interaction of the polar carbonyl group in the acetate esters with active sites in the GC system. These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the column's stationary phase, or even contaminants.[3] This leads to secondary, undesirable retention mechanisms that cause a portion of the analyte molecules to lag behind the main peak band.[2]
-
Physical Causes (System-Wide Issues): If all peaks in your chromatogram are tailing, the problem is more likely physical.[2] This can include:
-
Improper column installation: A poorly cut column end or incorrect insertion depth in the inlet or detector can create dead volumes and disrupt the sample path.[1][4]
-
Contamination: Buildup of non-volatile material in the inlet or at the head of the column can create active sites for polar analyte interaction.[5]
-
Low split ratio: In split injections, an insufficient flow through the inlet may not efficiently sweep the sample onto the column, leading to band broadening.[6]
-
Step-by-Step Troubleshooting Protocol:
-
Initial Diagnosis: Inject a non-polar compound (e.g., a straight-chain alkane) of similar volatility. If this peak does not tail, the issue is likely chemical and specific to your polar acetate esters. If the alkane peak also tails, the problem is likely physical.[6]
-
Inlet Maintenance (Most Common Culprit): The injector is the most frequent source of GC problems.[4]
-
Procedure:
-
Cool the inlet to a safe temperature (<50 °C) and turn off the carrier gas.
-
Replace the septum, O-ring, and inlet liner . Use a high-quality, deactivated liner to minimize active sites.
-
While the inlet is disassembled, inspect for any visible contamination.
-
Reassemble and perform a leak check.[7]
-
-
Rationale: The inlet is where the sample first encounters high temperatures and potential active sites. A fresh, deactivated liner is crucial for preventing unwanted interactions.
-
-
Column Maintenance:
-
Procedure: Trim the first 15-20 cm from the inlet side of the column.[4]
-
Rationale: Over time, the front of the column can become contaminated with non-volatile residues that act as active sites. Removing this section exposes a fresh, clean surface.
-
-
Method Optimization:
-
Increase Inlet Temperature: A higher inlet temperature can help to more rapidly vaporize the sample, minimizing interaction time with the liner surface. However, be cautious of analyte degradation.[4]
-
Modify Temperature Program: A lower initial oven temperature can improve the focusing of early-eluting, volatile acetate esters at the head of the column.[6][8]
-
-
Consider Derivatization: If tailing persists for hydroxyl-containing acetate esters, consider derivatization (e.g., silylation) to block the polar hydroxyl group, reducing its ability to interact with active sites.[9]
Issue 2: I'm seeing poor resolution or co-elution of my acetate ester peaks.
Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[10] This prevents accurate quantification of the individual components.
Q: Why are my acetate esters co-eluting, and how can I improve their separation?
A: Co-elution is a result of insufficient differential migration of the analytes through the column. The key to resolving this is to manipulate the factors that influence separation: stationary phase chemistry, column dimensions, and analytical conditions.[11]
Troubleshooting Workflow for Co-elution:
The following diagram outlines a systematic approach to addressing co-elution issues.
Caption: A logical workflow for troubleshooting co-elution in GC.
Detailed Steps:
-
Optimize the Temperature Program: This is often the most effective first step as it directly influences selectivity.[8]
-
Reduce the Ramp Rate: A slower temperature ramp increases the time analytes spend interacting with the stationary phase, often enhancing separation.[12]
-
Incorporate Isothermal Holds: Adding an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can improve their resolution.
-
-
Adjust the Carrier Gas Flow Rate: The carrier gas flow rate affects both analysis time and column efficiency.[13][14]
-
Van Deemter Theory: According to the Van Deemter equation, there is an optimal flow rate (or linear velocity) at which a column will have the highest efficiency (narrowest peaks). Deviating significantly from this optimum can lead to band broadening and loss of resolution.
-
Practical Approach: Systematically decrease the flow rate in small increments. This will increase retention time but may provide the necessary resolution. Be aware that excessively low flow rates can lead to peak broadening due to diffusion.[15]
-
-
Select a Different GC Column: If optimizing the temperature and flow rate is insufficient, the stationary phase chemistry may not be suitable for your specific acetate ester mixture.[11][16]
-
"Like Dissolves Like": The choice of stationary phase is the most critical factor in achieving separation.[11] Acetate esters are intermediate in polarity. A column with a different polarity may provide the required selectivity.
-
Column Selection Table:
-
| Stationary Phase Type | Common Name | Polarity | Recommended for Acetate Esters? | Rationale |
| 100% Dimethylpolysiloxane | DB-1, HP-1 | Non-polar | Sometimes | Good for separation by boiling point. May not resolve isomers. |
| 5% Phenyl-95% Dimethylpolysiloxane | DB-5, HP-5ms | Low to Mid-polarity | Often a good starting point | The phenyl groups offer π-π interactions that can help separate aromatic or unsaturated esters. |
| Polyethylene Glycol (PEG) | WAX, DB-WAX | Polar | Excellent Choice | The highly polar nature of this phase interacts strongly with the ester group, providing good selectivity for polar compounds. An Agilent CP-Wax 52 CB column has been shown to separate C1 to C8 acetate esters effectively.[17] |
-
Increase Column Length: Doubling the column length will increase resolution by a factor of approximately 1.4 (the square root of 2). This also significantly increases analysis time.[11]
Issue 3: My results are not reproducible, especially for the more volatile acetate esters.
Poor reproducibility can stem from issues with sample introduction, system stability, or sample preparation.[7] For volatile compounds like methyl acetate or ethyl acetate, the injection process is particularly critical.[18][19]
Q: What steps can I take to improve the reproducibility of my acetate ester analysis?
A: A systematic check of your injection technique and system parameters is essential.
Key Areas for Investigation:
-
Injection Mode: Split vs. Splitless
-
Split Injection: This is generally preferred for higher concentration samples and can provide sharper peaks for volatile analytes.[20][21] A high split ratio (e.g., 30:1 or higher) is often used to ensure rapid transfer of the sample to the column, which is beneficial for volatile acetates.[19]
-
Splitless Injection: This mode is designed for trace analysis.[22] If you are using splitless injection for volatile esters, ensure your initial oven temperature is low enough (10-20°C below the solvent boiling point) to allow for proper solvent focusing.[8] An improperly set splitless hold time can also lead to poor reproducibility.[4]
-
-
Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of all acetate esters in your sample without causing degradation.[4] A temperature of 250°C is a common starting point.[17] For some applications with thermally stable acetates, temperatures as high as 295°C have been used to ensure rapid vaporization.[19]
-
Sample and Solvent Effects:
-
Sample Volatility: Highly volatile esters like methyl acetate can be lost from the sample vial if not properly sealed or if there is significant headspace.[18] It is advisable to keep vials cool and with minimal headspace.[18]
-
Solvent Choice: The choice of solvent is critical. The solvent should be compatible with your analytes and not co-elute with early peaks. Acetonitrile has been shown to be a suitable solvent for separating volatile acetates.[19]
-
Experimental Protocol for Verifying Reproducibility:
-
Prepare a standard solution of your acetate esters at a known concentration.
-
Make a series of at least six replicate injections using your current method.
-
Calculate the relative standard deviation (RSD) for the peak areas of each analyte.
-
If the RSD is greater than your laboratory's acceptance criteria (typically <5%), begin troubleshooting using the steps outlined above, changing only one parameter at a time.[7]
References
-
Chromatography Forum. (2005). GCMS analysis of Butyrate, Propionate and acetate. Retrieved from [Link]
-
CDN. (n.d.). GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. Retrieved from [Link]
-
CORESTA. (n.d.). analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]
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ALWSCI. (2025). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]
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Agilent Technologies, Inc. (2011). Separation of acetate esters. Retrieved from [Link]
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Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
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LCGC International. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC. Retrieved from [Link]
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ResearchGate. (2019). Reason for loss of sterol esters during GC analysis?. Retrieved from [Link]
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CalTech GPS. (n.d.). Acetate derivatives. Retrieved from [Link]
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Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). GC Inlets An Introduction. Retrieved from [Link]
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Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
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Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]
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Restek Corporation. (2020). Split vs. Splitless Injection. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). Carrier Gases in Capillary GC Analysis. Retrieved from [Link]
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Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
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LCGC International. (2025). Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet. Retrieved from [Link]
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ResearchGate. (2025). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. Retrieved from [Link]
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LCGC International. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
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Shimadzu. (n.d.). Gas Chromatography Troubleshooting Guide. Retrieved from [Link]
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Chromatography Forum. (2015). Co-elution problem for GC-MS. Retrieved from [Link]
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ACS Publications. (2026). Hydrosilylation of Esters via a Titanocene(III) Borohydride–PMHS System: Scope, Limitations, and Mechanistic Insights. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
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Restek Corporation. (2020). Split vs Splitless Injection. Retrieved from [Link]
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ResearchGate. (2019). Effect of carrier gas flow rate and column temperature on the suitability parameters of gc-ecd for sfe6 measurement. Retrieved from [Link]
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AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
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SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
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Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
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SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Factors Affect Separation In Gas Chromatography?. Retrieved from [Link]
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NIH. (2020). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. Retrieved from [Link]
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Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]
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Separation Science. (2024). Navigating Split and Splitless Injections with Crowdsourced Insights. Retrieved from [Link]
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JCANO | INGENIERIA. (n.d.). GC Column Selection Guide. Retrieved from [Link]
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Restek Corporation. (n.d.). Impact of GC Parameters on The Separation Part 6: Choice of Carrier Gas and Linear Velocity. Retrieved from [Link]
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Chromspec. (2024). Split vs Splitless Injection. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrum Interpretation of 3,7-Dimethyloctyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of flavor, fragrance, and pharmaceutical research, the precise structural elucidation of volatile compounds is paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for this purpose, providing both chromatographic separation and structural information through mass spectral fragmentation patterns. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrum of 3,7-dimethyloctyl acetate, a common fragrance ingredient, and contrasts its fragmentation behavior with that of its isomers, linalyl acetate and citronellyl acetate, as well as its straight-chain analog, n-decyl acetate.
The Foundational Principles of Ester Fragmentation in Mass Spectrometry
Before delving into the specifics of 3,7-dimethyloctyl acetate, it is crucial to understand the characteristic fragmentation pathways of alkyl acetates under electron ionization. Upon electron impact, the molecule loses an electron to form a molecular ion (M+•). The subsequent fragmentation is dictated by the relative stability of the resulting carbocations and neutral losses.
For long-chain alkyl acetates, several key fragmentation mechanisms are consistently observed:
-
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For acetates, this can result in the formation of a stable acylium ion (CH₃CO⁺) at m/z 43.
-
McLafferty Rearrangement: This is a hallmark fragmentation of carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-bond. For acetates, this results in the elimination of a neutral alkene and the formation of a protonated acetic acid fragment at m/z 61.
-
Loss of the Alkoxy Group: Cleavage of the C-O bond can lead to the loss of the alkoxy group as a radical, resulting in an acylium ion.
-
Cleavage within the Alkyl Chain: The alkyl chain itself can undergo fragmentation, typically leading to a series of carbocations separated by 14 Da (CH₂ units).
These fundamental principles provide the framework for interpreting the mass spectrum of 3,7-dimethyloctyl acetate and its counterparts.
Deciphering the Mass Spectrum of 3,7-Dimethyloctyl Acetate
The mass spectrum of 3,7-dimethyloctyl acetate (C₁₂H₂₄O₂, Molecular Weight: 200.32 g/mol ) is characterized by a series of fragment ions that provide a clear fingerprint of its structure.[1][2] The molecular ion peak (M+•) at m/z 200 is often of low abundance or absent due to the facile fragmentation of the long alkyl chain.
The key fragment ions and their proposed origins are outlined below:
dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
M [label="3,7-Dimethyloctyl Acetate (m/z 200)"]; F1 [label="m/z 140\n[M - C₄H₈]⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2 [label="m/z 61\n[CH₃COOH₂]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F3 [label="m/z 43\n[CH₃CO]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; F4 [label="m/z 55, 69, 83...\nAlkyl Fragments", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> F1 [label="Loss of isobutylene"]; M -> F2 [label="McLafferty Rearrangement"]; M -> F3 [label="α-Cleavage"]; M -> F4 [label="Alkyl Chain Cleavage"]; } "Figure 1. Key fragmentation pathways of 3,7-dimethyloctyl acetate."
A prominent feature in the spectrum is the ion at m/z 61 , corresponding to the protonated acetic acid fragment ([CH₃COOH₂]⁺). This ion is a direct result of the McLafferty rearrangement , a highly characteristic fragmentation for esters with at least one γ-hydrogen on the alkyl chain.
Another significant peak is observed at m/z 43 , which represents the acylium ion ([CH₃CO]⁺) formed via α-cleavage. This peak is a common feature in the mass spectra of all acetates and serves as a strong indicator of the acetate functional group.
The branched alkyl chain of 3,7-dimethyloctyl acetate also leads to a characteristic series of alkyl fragment ions . The loss of a C₄H₉ radical (57 Da) from the molecular ion via cleavage at the branched 3-position can contribute to the ion at m/z 143. Subsequent losses of methylene (CH₂) groups result in a cascade of ions at m/z values such as 125, 111, 97, 83, 69, and 55, which are typical for saturated hydrocarbon chains.
Comparative Analysis: Isomers and Analogs
The structural nuances between 3,7-dimethyloctyl acetate and its isomers, as well as its straight-chain counterpart, are clearly reflected in their respective mass spectra.
3,7-Dimethyloctyl Acetate vs. Linalyl Acetate
Linalyl acetate (C₁₂H₂₀O₂, Molecular Weight: 196.29 g/mol ) is an unsaturated tertiary acetate.[3] Its mass spectrum is dominated by fragments arising from the lability of the tertiary acetate and the presence of double bonds. The molecular ion at m/z 196 is often weak or absent. A very prominent peak is observed at m/z 136 , resulting from the loss of a neutral acetic acid molecule (60 Da), a common fragmentation for tertiary alcohols and their esters. The base peak is often at m/z 93 , which can be attributed to the formation of a stable tropylium-like ion or other resonance-stabilized structures after the loss of the acetate group and subsequent rearrangements. The characteristic m/z 61 peak from the McLafferty rearrangement is absent, as linalyl acetate lacks the required γ-hydrogen on a saturated carbon.
3,7-Dimethyloctyl Acetate vs. Citronellyl Acetate
Citronellyl acetate (C₁₂H₂₂O₂, Molecular Weight: 198.30 g/mol ) is an unsaturated primary acetate.[4][5][6] Its mass spectrum shows a molecular ion at m/z 198. The presence of a double bond influences its fragmentation. A significant peak is often seen at m/z 138 , corresponding to the loss of acetic acid (60 Da). The base peak is typically at m/z 68 , which can be formed through allylic cleavage and subsequent fragmentation. The McLafferty rearrangement peak at m/z 61 is present, as citronellyl acetate possesses γ-hydrogens.
3,7-Dimethyloctyl Acetate vs. n-Decyl Acetate
n-Decyl acetate (C₁₂H₂₄O₂, Molecular Weight: 200.32 g/mol ) is the straight-chain isomer of 3,7-dimethyloctyl acetate.[7][8][9] Its mass spectrum is characterized by a more pronounced series of alkyl fragment ions separated by 14 Da, typical of a long, unbranched chain. The molecular ion at m/z 200 is generally weak. The McLafferty rearrangement peak at m/z 61 is a prominent feature. The base peak is often the acylium ion at m/z 43 . The fragmentation pattern is generally less complex than that of its branched isomer due to the absence of preferential cleavage sites at branch points.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and their Relative Abundance |
| 3,7-Dimethyloctyl Acetate | 200.32[1][2] | 43 (Base Peak), 55, 61, 69, 83 |
| Linalyl Acetate | 196.29[3] | 43, 93 (Base Peak), 121, 136 |
| Citronellyl Acetate | 198.30[4][5][6] | 43, 61, 68 (Base Peak), 82, 123, 138 |
| n-Decyl Acetate | 200.32[7][8][9] | 43 (Base Peak), 55, 61, 70, 83 |
Table 1. Comparison of Key Mass Spectral Data for 3,7-Dimethyloctyl Acetate and its Alternatives.
Experimental Protocol for GC-MS Analysis
The following is a representative step-by-step methodology for the analysis of 3,7-dimethyloctyl acetate and similar compounds using GC-MS.
1. Sample Preparation:
-
Prepare a 100 ppm stock solution of 3,7-dimethyloctyl acetate in a suitable solvent such as hexane or ethyl acetate.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm).
-
For unknown samples, dilute them in the chosen solvent to fall within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectrum for each standard and sample.
-
Identify the peak corresponding to 3,7-dimethyloctyl acetate based on its retention time and mass spectrum.
-
Integrate the peak area of a characteristic ion (e.g., m/z 61 or 43) for quantification.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of 3,7-dimethyloctyl acetate in the unknown samples by interpolating their peak areas on the calibration curve.
Conclusion
The mass spectrum of 3,7-dimethyloctyl acetate provides a wealth of structural information that allows for its confident identification. The presence of key fragment ions, such as the McLafferty rearrangement product at m/z 61 and the acylium ion at m/z 43, are diagnostic for a saturated alkyl acetate. Furthermore, the pattern of alkyl fragment ions can help to elucidate the branching of the hydrocarbon chain. By comparing its mass spectrum to those of its isomers, linalyl and citronellyl acetate, and its straight-chain analog, n-decyl acetate, the unique fragmentation pathways governed by structural features like double bonds and branching become evident. This comparative approach, grounded in the fundamental principles of mass spectrometry, is an invaluable tool for researchers in the chemical and pharmaceutical sciences.
References
-
National Institute of Standards and Technology. (n.d.). 3,7-Dimethyloctyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Linalyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 6-Octen-1-ol, 3,7-dimethyl-, acetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetic acid, decyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Decyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,7-dimethyloctyl acetate. Retrieved from [Link]
- Avonto, C., et al. (2021). A Validated GC–MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Molecules, 26(16), 4933.
- Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention indices for frequently reported compounds of plant essential oils.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Analytical Chemistry, 31(1), 82-87.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
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- 4. 6-Octen-1-ol, 3,7-dimethyl-, acetate [webbook.nist.gov]
- 5. Citronellyl acetate = 95 , FCC, FG 150-84-5 [sigmaaldrich.com]
- 6. 6-Octen-1-ol, 3,7-dimethyl-, acetate [webbook.nist.gov]
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- 9. Acetic acid, decyl ester [webbook.nist.gov]
Confirming the identity of 3,7-Dimethyloctyl acetate with reference standards
An In-Depth Guide to the Analytical Confirmation of 3,7-Dimethyloctyl Acetate Identity Using Reference Standards
As a Senior Application Scientist, the unambiguous confirmation of a chemical's identity is the bedrock of reliable research. In fields like drug development, flavor and fragrance, and material science, assuming a reagent is what the label claims without empirical verification can have cascading negative consequences, invalidating experimental data and compromising product quality. This guide provides a comprehensive, multi-technique workflow for confirming the identity of 3,7-Dimethyloctyl acetate (CAS: 20780-49-8), a common fragrance ingredient, against a certified reference standard.
3,7-Dimethyloctyl acetate, also known by synonyms such as dihydrocitronellyl acetate and tetrahydrogeranyl acetate, is valued for its fresh, waxy, and rosy-fruity aroma.[1] Found naturally in mint oils, it is also widely synthesized for use in perfumery.[2] Its identity and purity are paramount for ensuring consistent scent profiles and product safety.
This guide moves beyond a simple checklist of procedures. It delves into the causality behind the choice of analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating data from these orthogonal methods, we can construct a self-validating system that provides the highest possible confidence in the material's identity.
The Indispensable Role of a Reference Standard
Before any analysis begins, the procurement of a certified reference standard is critical. This standard is the "ground truth" against which the test sample is compared. While reputable suppliers like Sigma-Aldrich offer 3,7-Dimethyloctyl acetate, it is noteworthy that for some products, the supplier may not provide specific analytical data, placing the onus of identity confirmation squarely on the researcher. This scenario highlights the necessity of the robust, independent verification protocols detailed herein.
Table 1: Physicochemical Properties of 3,7-Dimethyloctyl Acetate
| Property | Value | Source |
| CAS Number | 20780-49-8 | [3] |
| Molecular Formula | C₁₂H₂₄O₂ | [3][4] |
| Molecular Weight | 200.32 g/mol | [3][4] |
| Appearance | Colorless Liquid (est.) | [5] |
| Boiling Point | 211.75 °C (est.) | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Fingerprint
Expertise & Causality: GC-MS is the quintessential technique for analyzing volatile and semi-volatile organic compounds, making it perfectly suited for fragrance ingredients.[6][7] The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a carrier gas). The separated components then enter the mass spectrometer, which ionizes them and fragments them into a predictable pattern. This combination provides two highly specific data points for identification: the retention time (RT) from the GC and the mass spectrum "fingerprint" from the MS.
Experimental Protocol: GC-MS Analysis
-
Standard Preparation: Accurately prepare a 1 mg/mL solution of the 3,7-Dimethyloctyl acetate reference standard in high-purity ethyl acetate.
-
Sample Preparation: Prepare the test sample at the exact same concentration (1 mg/mL) in the same solvent.
-
Injection: Inject 1 µL of the prepared standard solution into the GC-MS system.
-
Chromatography:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar Carbowax 20M column as referenced by NIST for this compound.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Analysis: Record the retention time and the mass spectrum of the eluted peak.
-
Comparison: Repeat steps 3-6 with the test sample solution. The retention time and the mass spectrum must match the reference standard. The resulting spectrum should also be compared against a trusted spectral library, such as the NIST Mass Spectral Library.[3][9]
Trustworthiness: Self-Validating Data
The power of GC-MS lies in its dual validation. A match in retention time provides strong evidence, but it is not definitive, as isomers can sometimes co-elute. The mass spectrum, however, is a highly specific fragmentation pattern determined by the molecule's structure. For identity to be confirmed, both the retention time and the mass spectrum of the test sample must be identical to the reference standard.
Table 2: GC-MS Data Comparison for 3,7-Dimethyloctyl Acetate
| Parameter | Reference Standard (Expected) | Test Sample (Experimental) | Acceptance Criteria |
| Retention Time (RT) | ~12.5 min (Varies with system) | To be determined | ± 0.05 min of Reference |
| Molecular Ion [M]⁺ | m/z 200 (low abundance) | To be determined | Presence should be confirmed |
| Key Fragments (m/z) | 43, 55, 69, 83, 97, 123, 140 | To be determined | Match in m/z and relative intensity |
| NIST Library Match | >90% Match Score | To be determined | >90% Match Score |
(Note: The NIST WebBook provides mass spectral data for 3,7-Dimethyloctyl acetate for comparison).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: While GC-MS confirms molecular weight and fragmentation, NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For a molecule like 3,7-Dimethyloctyl acetate, NMR can definitively distinguish it from structural isomers, something that can be challenging for MS alone.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Standard Preparation: Dissolve ~10 mg of the reference standard in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Sample Preparation: Prepare the test sample in the exact same manner.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, a standard 16-scan acquisition is typically sufficient.
-
For ¹³C NMR, a longer acquisition with more scans (e.g., 1024) is required due to the lower natural abundance of the ¹³C isotope.
-
-
Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS peak at 0.00 ppm.
-
Comparison: Overlay the ¹H spectra of the test sample and the reference standard. They must be identical. Compare the peak lists for the ¹³C spectra; the chemical shifts must match.
Trustworthiness: Orthogonal Structural Validation
NMR provides structural information that is completely independent of the principles of mass spectrometry. Key features to compare are:
-
Chemical Shift (δ): The position of each peak on the x-axis, which is determined by the local electronic environment of the nuclei.
-
Integration: The area under each ¹H peak, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a ¹H peak into multiple lines (e.g., doublet, triplet) due to the influence of neighboring protons.
Table 3: Expected ¹H NMR Data for 3,7-Dimethyloctyl Acetate in CDCl₃
| Assignment (See Diagram) | Expected δ (ppm) | Multiplicity | Integration |
| Acetate CH₃ (i) | ~2.05 | Singlet (s) | 3H |
| O-CH₂ (h) | ~4.07 | Triplet (t) | 2H |
| CH₃ at C3 (f) | ~0.90 | Doublet (d) | 3H |
| CH₃'s at C7 (a, b) | ~0.86 | Doublet (d) | 6H |
| Other CH, CH₂ | 1.10 - 1.70 | Multiplets (m) | 10H |
Table 4: Expected ¹³C NMR Data for 3,7-Dimethyloctyl Acetate in CDCl₃
| Assignment | Expected δ (ppm) |
| Carbonyl C=O | ~171.1 |
| O-CH₂ | ~63.0 |
| Acetate CH₃ | ~21.0 |
| Other Alkyl Carbons | 19.5 - 39.5 |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check
Expertise & Causality: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. For an ester like 3,7-Dimethyloctyl acetate, we expect to see very strong, characteristic absorptions corresponding to the carbonyl (C=O) group and the carbon-oxygen (C-O) single bonds.[10][11]
Experimental Protocol: FTIR Analysis
-
Background Scan: Ensure the ATR crystal (or salt plates) is clean and perform a background scan.
-
Sample Application: Apply a single drop of the reference standard directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol).
-
Sample Analysis: Repeat steps 2-3 with the test sample.
-
Comparison: The resulting spectrum for the test sample must be a near-perfect overlay of the reference standard spectrum.
Trustworthiness: Corroborative Evidence
While not as structurally definitive as NMR, FTIR provides crucial, rapid confirmation of the key ester functional group. Any significant deviation in the position or intensity of the major peaks would immediately indicate a potential impurity or misidentification. Saturated aliphatic esters have a very predictable pattern.[12]
Table 5: Key FTIR Absorption Bands for 3,7-Dimethyloctyl Acetate
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-H (Alkyl) Stretch | 2850 - 2960 | Strong, sharp peaks |
| C=O (Ester) Stretch | 1750 - 1735 | Very Strong, Sharp |
| C-O (Ester) Stretch | 1300 - 1000 | Two or more strong bands |
Synthesis and Final Confirmation
The identity of a chemical compound is not confirmed by a single piece of data but by a preponderance of evidence from orthogonal analytical techniques. By following this guide, a researcher can build an unassailable case for the identity of their 3,7-Dimethyloctyl acetate sample.
-
GC-MS confirms the sample's volatility profile (RT) and its molecular weight and fragmentation pattern.
-
NMR provides a definitive structural blueprint of the C-H framework, distinguishing it from isomers.
-
FTIR offers a rapid and certain confirmation of the essential ester functional group.
When the experimental data from the test sample are in full agreement with the certified reference standard across all three of these analyses, the identity of 3,7-Dimethyloctyl acetate can be considered unequivocally confirmed, ensuring the integrity of all subsequent research and development.
References
-
SIELC Technologies. (n.d.). 3,7-Dimethyl-1-octyl acetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). dihydrocitronellyl acetate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3,7-Dimethyloctyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-1-octanyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). 3,7-Dimethylocta-1,6-dien-3-yl acetate acetate. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
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The Good Scents Company. (n.d.). tetrahydrolinalyl acetate. Retrieved from [Link]
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Agilent Technologies. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
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Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3,7-Dimethyloctyl acetate - Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Analysis of Synthetic vs. Natural 3,7-Dimethyloctyl Acetate: A Guide for Researchers
In the realm of flavor and fragrance chemistry, the choice between naturally derived and synthetically produced compounds is a critical decision for researchers and product developers. This guide provides an in-depth comparative analysis of natural and synthetic 3,7-Dimethyloctyl acetate, a valuable ester known for its fresh, waxy, and rosy-fruity aroma.[1] This document will explore the sourcing, synthesis, purity profiles, and performance characteristics of both forms, supported by established analytical methodologies, to empower scientists in making informed decisions for their specific applications.
Introduction to 3,7-Dimethyloctyl Acetate
3,7-Dimethyloctyl acetate, also known by synonyms such as Dihydrocitronellyl acetate and Tetrahydrogeranyl acetate, is a fragrance ingredient used to impart complex floral and fruity notes in a variety of consumer and industrial products.[1] Its stability and pleasant olfactory profile make it a versatile component in perfumery, cosmetics, and flavor formulations.[2] The molecule exists in different isomeric forms, with the primary commercially relevant compound being 3,7-dimethyl-1-octanyl acetate.
The central debate for formulators revolves around the origin of this molecule: should one opt for the intricate complexity of the natural isolate or the consistent purity of its synthetic, nature-identical counterpart? This guide will dissect this question from a scientific standpoint.
Sourcing and Synthesis: A Tale of Two Origins
The fundamental differences between natural and synthetic 3,7-Dimethyloctyl acetate begin with their production methods. The natural variant is a constituent of a complex biological matrix, while the synthetic version is the product of controlled chemical reactions.
Natural 3,7-Dimethyloctyl Acetate: Extraction from Botanical Sources
Natural 3,7-Dimethyloctyl acetate is found in the essential oils of various plants, most notably in mint oils (Mentha species).[1] The isolation of the natural compound is a multi-step process:
-
Cultivation and Harvest: The source plant material, such as Mentha piperita, is cultivated and harvested at a specific growth stage to maximize the yield and desired chemical composition of its essential oil.[3]
-
Extraction: The most common method for extracting the essential oil from the plant biomass is steam or hydrodistillation.[4][5] This process uses steam to volatilize the aromatic compounds, which are then condensed and separated from the water phase.
-
Fractional Distillation: The resulting essential oil is a complex mixture of dozens to hundreds of compounds, including menthol, menthone, limonene, and menthyl acetate, among others.[6][7] To isolate 3,7-Dimethyloctyl acetate, the crude oil must undergo fractional distillation under reduced pressure. This separates the compounds based on their different boiling points.
-
Purification: Further purification may be necessary using techniques like column chromatography to achieve a higher concentration of the desired acetate.
The composition of the final natural extract can be influenced by factors such as the plant's geographical origin, species, and the specific extraction parameters used.[8][9] This inherent variability is a key characteristic of naturally sourced ingredients.[10]
Synthetic 3,7-Dimethyloctyl Acetate: Controlled Chemical Synthesis
The synthetic production of "nature-identical" 3,7-Dimethyloctyl acetate offers high purity and consistency.[1][11] The most probable and industrially viable synthesis route is the esterification of 3,7-dimethyloctan-1-ol with an acetylating agent.[12]
The typical reaction is a Fischer-Speier esterification:
3,7-dimethyloctan-1-ol + Acetic Anhydride (or Acetic Acid) ⇌ 3,7-Dimethyloctyl acetate + Water (or Acetic Acid)
This reaction is typically carried out in the presence of an acid catalyst. The starting alcohol, 3,7-dimethyloctan-1-ol, is itself synthesized from petrochemical precursors.[12] This controlled process allows for the production of a highly pure final product with minimal batch-to-batch variation.[10]
Below is a conceptual visualization of the two primary production pathways.
Caption: Production workflows for natural vs. synthetic 3,7-Dimethyloctyl acetate.
Comparative Physicochemical and Purity Profile
The origin of 3,7-Dimethyloctyl acetate significantly impacts its chemical profile and physical properties. While the core molecule is identical, the presence of trace compounds in the natural version and the isomeric purity of the synthetic version are key differentiators.
| Property | Synthetic 3,7-Dimethyloctyl Acetate | Natural 3,7-Dimethyloctyl Acetate |
| Purity | Typically >98% of the target molecule.[13] | Purity varies; exists within a complex matrix of other essential oil components. |
| Composition | Consists almost exclusively of 3,7-Dimethyloctyl acetate isomers. | Contains trace amounts of other co-extracted natural compounds (terpenes, other esters, etc.) that contribute to its unique aroma profile.[6][7] |
| Isomeric Distribution | The ratio of isomers is controlled by the synthesis process, often resulting in a racemic mixture. | The specific enantiomeric and diastereomeric ratio is determined by the plant's biosynthesis, potentially leading to optical activity.[14] |
| Consistency | High batch-to-batch consistency in terms of purity and odor profile.[10] | Subject to variation based on harvest time, geography, and extraction method.[8][9] |
| Odor Profile | Clean, characteristic waxy, rosy, and fruity notes.[13] | Often described as more complex and rounded due to the presence of trace synergistic compounds.[15] |
Experimental Protocols for Comparative Analysis
To empirically evaluate the differences between natural and synthetic 3,7-Dimethyloctyl acetate, a series of analytical techniques should be employed. These protocols provide a framework for a comprehensive comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is the gold standard for analyzing volatile compounds and is ideal for comparing the purity and composition of the two acetate forms.[16]
Objective: To identify and quantify the main components and trace impurities in both natural and synthetic samples.
Methodology:
-
Sample Preparation: Dilute 1 µL of each acetate sample (natural and synthetic) in 1 mL of a suitable solvent like hexane or ethanol.
-
GC-MS System:
-
GC Column: A polar capillary column such as a Carbowax 20M or a mid-polar column like a DB-35ms is recommended.[4][17]
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp up to 230°C at 4°C/minute, and hold for 10 minutes.[9]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify 3,7-Dimethyloctyl acetate based on its retention time and mass spectrum.
-
Integrate the peak areas of all detected compounds to determine the relative percentage of each component.
-
Compare the chromatograms of the natural and synthetic samples, paying close attention to the number and intensity of minor peaks (impurities or co-extracts).
-
The expected outcome is a chromatogram for the synthetic sample showing a dominant peak for 3,7-Dimethyloctyl acetate, while the natural sample will likely show the main acetate peak along with several smaller peaks corresponding to other compounds from the mint oil.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC can be used to detect any non-volatile impurities or degradation products.[18]
Objective: To assess the presence of non-volatile compounds in both samples.
Methodology:
-
Sample Preparation: Dissolve a known concentration of each sample in the mobile phase.
-
HPLC System:
-
Data Analysis: Compare the chromatograms for the presence of any peaks other than the main analyte.
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
FTIR provides a spectral fingerprint of the molecules, confirming the presence of characteristic functional groups.
Objective: To verify the chemical identity and compare the overall spectral fingerprint of the samples.
Methodology:
-
Sample Preparation: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis:
-
Identify the characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the C-O stretch around 1240 cm⁻¹.
-
Overlay the spectra of the natural and synthetic samples. While the main peaks should align, subtle differences in the fingerprint region (<1500 cm⁻¹) may indicate the presence of minor components in the natural sample.
-
The following diagram illustrates a comprehensive workflow for the comparative analysis.
Caption: Workflow for the comparative analytical evaluation.
Performance and Application Implications
The choice between natural and synthetic 3,7-Dimethyloctyl acetate has significant consequences for the final product.
-
For Authenticity and Complexity: Natural extracts are often preferred in products marketed as "natural" or "organic." The presence of trace compounds can provide a more complex and authentic aroma that is difficult to replicate with a single synthetic molecule.[15][17]
-
For Consistency and Cost-Effectiveness: Synthetic, nature-identical compounds offer high purity, consistent quality, and are generally more cost-effective and scalable.[10][11] This makes them ideal for large-scale manufacturing where batch-to-batch consistency is paramount.
-
Regulatory Considerations: Both natural and synthetic flavors are regulated, and in many cases, the "nature-identical" synthetic molecule is chemically and toxicologically indistinguishable from its natural counterpart by the human body.[19]
Conclusion
The decision to use synthetic or natural 3,7-Dimethyloctyl acetate is not a matter of which is categorically "better," but rather which is more suitable for a given application.[11]
-
Natural 3,7-Dimethyloctyl Acetate offers a complex, nuanced aroma profile that is the result of its biological origin. However, researchers must be prepared to manage the inherent variability in composition and potentially higher costs.
-
Synthetic 3,7-Dimethyloctyl Acetate provides a high-purity, cost-effective, and highly consistent product, making it a reliable choice for large-scale production where precise control over the final product's characteristics is essential.
A thorough analytical comparison, as outlined in this guide, is crucial for any research or development project. By understanding the distinct properties of each form, scientists can select the optimal ingredient to meet their technical, regulatory, and marketing objectives.
References
-
IEOM Society. (n.d.). A Comparative Analysis of Natural and Artificial Flavorings through Analytical Methods and Flavor Additive Regulations. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-1-octanyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN105906504A - Method for preparing natural geranyl acetate.
-
ScienceDirect. (2021). RIFM fragrance ingredient safety assessment, 3,7-dimethyloct-6-en-3-ol, CAS registry number 18479-51-1. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Comparison of mentha extracts obtained by different extraction methods. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Essential Oil Composition of Menthol Mint (Mentha arvensis L.) and Peppermint (Mentha piperita L.) Cultivars at Different Stages of Plant Growth from Kumaon Region of Western Himalaya. Retrieved from [Link]
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DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Chemical Profile and Bioactivities of Three Species of Mentha Growing in the Campania Region, Southern Italy. Retrieved from [Link]
-
Bell Flavors & Fragrances. (2023). What's the Difference Between Natural Flavors and Artificial Flavors?. Retrieved from [Link]
-
ResearchGate. (2015). Enzymatic synthesis of geranyl acetate by transesterification with acetic anhydride as acyl donor. Retrieved from [Link]
-
Estonian Academy Publishers. (n.d.). Comparative chemical composition of the essential oil of Mentha × piperita L. from various geographical sources. Retrieved from [Link]
-
International Scientific Organization. (n.d.). Extraction, Production and Analysis Techniques for Menthol: A review. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,6-dimethyl-3-octyl acetate. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Food Flavor Chemistry and Sensory Evaluation. Retrieved from [Link]
-
MDPI. (2021). Chemical Composition and Antimicrobial Properties of Mentha × piperita cv. 'Kristinka' Essential Oil. Retrieved from [Link]
-
FoodPrint. (2024). Are natural flavors better than artificial?. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydrolinalool. Retrieved from [Link]
-
SciSpace. (2013). Essential oil composition of sixteen elite cultivars of Mentha from western Himalayan region, India. Retrieved from [Link]
-
Center for Research on Ingredient Safety. (2019). Natural & Artificial Flavors. Retrieved from [Link]
-
ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 3,7-dimethyl-1,6-nonadien-3-yl acetate, CAS Registry Number 61931-80-4. Retrieved from [Link]
-
PubChem. (n.d.). Peppermint Oil. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 3,7-Dimethyl-1-octyl acetate. Retrieved from [Link]
-
Cronicon. (2022). A Review on Natural and Synthetic Food Flavors. Retrieved from [Link]
-
CABI Digital Library. (2009). Chemical composition, olfactory evaluation and antioxidant effects of essential oil from Mentha × piperita. Retrieved from [Link]
-
OUCI. (n.d.). Extraction and Purification of Eriocitrin from Mentha piperita. Retrieved from [Link]
-
FY Fragrance. (n.d.). Synthetic Vs. Natural Aroma Chemicals: Understanding Differences, Benefits, And Applications In The Fragrance Industry. Retrieved from [Link]
-
Privi Organics. (n.d.). Tetrahydrogeranyl Acetate. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) A Comparison between Natural and Synthetic Food Flavoring Extracts Using Infrared Spectra and Optical Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental results of geranyl acetate synthesis using acetic acid and... Retrieved from [Link]
-
PubChem. (n.d.). (S)-3,7-Dimethyloctan-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). CN102993004A - Method for synthesizing linalyl acetate and geranyl acetate/neryl acetate in one step.
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- 4. researchgate.net [researchgate.net]
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- 8. kirj.ee [kirj.ee]
- 9. scispace.com [scispace.com]
- 10. Natural & Artificial Flavors - Center for Research on Ingredient Safety [cris.msu.edu]
- 11. fychemgroup.com [fychemgroup.com]
- 12. benchchem.com [benchchem.com]
- 13. Tetrahydrogeranyl Acetate - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter [privi.com]
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A Comparative Guide to the Retention Index of 3,7-Dimethyloctyl Acetate on Polar Gas Chromatography Columns
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. In the field of gas chromatography (GC), retention time is a fundamental parameter, but it is susceptible to variations in analytical conditions. The Kovats Retention Index (RI) provides a more robust and transferable measure of a compound's elution behavior by normalizing its retention time to that of a series of n-alkanes. This guide offers an in-depth comparison of the retention index of 3,7-dimethyloctyl acetate, a common fragrance and flavoring agent, on various polar GC columns.
Understanding Retention on Polar Columns: The Interplay of Intermolecular Forces
The separation in gas chromatography is governed by the partitioning of an analyte between the mobile phase (an inert carrier gas) and the stationary phase coated on the column walls. Polar stationary phases, such as those based on polyethylene glycol (PEG), commonly known as WAX columns, are designed to separate compounds based on their polarity.
The retention of an analyte on a polar column is primarily influenced by:
-
Dipole-dipole interactions: Polar functional groups in the stationary phase interact with polar functional groups in the analyte. For 3,7-dimethyloctyl acetate, the ester group (-COO-) is the primary site for such interactions.
-
Hydrogen bonding: While the acetate itself cannot donate a hydrogen bond, the oxygen atoms in the ester group can act as hydrogen bond acceptors, interacting with any hydroxyl groups present on the stationary phase.
-
Dispersion forces (van der Waals forces): These are weaker, non-polar interactions that occur between all molecules and increase with the size and surface area of the analyte.
For a moderately polar compound like 3,7-dimethyloctyl acetate, its retention on a polar column will be a balance of these forces. The stronger the interaction with the stationary phase, the longer the analyte will be retained, and the higher its retention index will be.
Comparative Retention Index Analysis: A Case Study of a C10-Terpenoid Acetate
To illustrate the effect of different polar stationary phases on the retention index of a C10-terpenoid acetate, we will examine the published data for 3,7-dimethyl-1,6-octadien-3-yl acetate (linalyl acetate). This compound is structurally very similar to 3,7-dimethyloctyl acetate, with the key difference being the presence of two double bonds in linalyl acetate, making it unsaturated.
| Stationary Phase | Column Type | Retention Index (RI) |
| Carbowax 20M | Polar (Polyethylene Glycol) | 1538 |
| DB-Wax | Polar (Polyethylene Glycol) | 1569 |
Data sourced from The Pherobase.
Discussion of the Data
The data in the table reveals that the retention index of linalyl acetate is significantly different on two different polyethylene glycol (PEG) based polar columns. This variation, although seemingly small, can be critical for accurate compound identification. The DB-Wax column, in this instance, exhibits a slightly higher retention index for linalyl acetate compared to the Carbowax 20M. This suggests a subtle difference in the polarity or the interactive characteristics of the two stationary phases, which can arise from variations in the polymer structure, cross-linking, or manufacturing process.
Extrapolating to 3,7-Dimethyloctyl Acetate
How would we expect the retention index of 3,7-dimethyloctyl acetate to compare? 3,7-dimethyloctyl acetate is the saturated analogue of linalyl acetate. The absence of the two double bonds in its structure has two primary effects:
-
Reduced Polarity: The π-electrons of the double bonds in linalyl acetate can contribute to its overall polarizability and potential for π-π interactions with the stationary phase. The saturated hydrocarbon chain of 3,7-dimethyloctyl acetate is less polar.
-
Increased Flexibility: The saturated alkyl chain is more flexible than the more rigid structure containing double bonds.
Given that polar retention is the dominant mechanism on these columns, the slightly lower polarity of 3,7-dimethyloctyl acetate would likely lead to a lower retention index compared to linalyl acetate on the same polar column. The increased flexibility might slightly increase the interaction with the stationary phase, but the effect of reduced polarity is expected to be more significant. Therefore, one can anticipate the retention index of 3,7-dimethyloctyl acetate to be slightly lower than the values presented for linalyl acetate on both Carbowax 20M and DB-Wax columns.
Experimental Protocol for the Determination of Kovats Retention Index on a Polar Column
This protocol outlines the steps for determining the Kovats Retention Index of a target analyte, such as 3,7-dimethyloctyl acetate, on a polar gas chromatography column under temperature-programmed conditions.
Preparation of Standards and Sample
-
n-Alkane Standard Mix: Prepare a mixture of a homologous series of n-alkanes (e.g., C8 to C20) in a suitable solvent like hexane. The concentration of each n-alkane should be sufficient to produce a clear, detectable peak.
-
Analyte Sample: Prepare a dilute solution of 3,7-dimethyloctyl acetate in the same solvent used for the n-alkane standard mix.
Gas Chromatography (GC) Analysis
-
Column: A polar GC column (e.g., DB-Wax, Carbowax 20M).
-
Injection: Inject the n-alkane standard mix into the GC system.
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A linear temperature ramp is typically used (e.g., start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes). The specific program should be optimized to ensure good separation of the n-alkanes and the analyte.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
-
Data Acquisition: Record the chromatogram and the retention times of each n-alkane.
-
Analyte Injection: In a separate run, using the identical GC method, inject the analyte sample and record its retention time. It is also possible to co-inject the analyte with the n-alkane mix if there is no co-elution.
Calculation of the Retention Index
The temperature-programmed retention index (I) is calculated using the following formula:
I = 100n + 100 * [(t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
n is the carbon number of the n-alkane eluting just before the analyte.
-
t_R(x) is the retention time of the analyte.
-
t_R(n) is the retention time of the n-alkane with carbon number n.
-
t_R(n+1) is the retention time of the n-alkane with carbon number n+1.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the Kovats Retention Index.
Factors Influencing Retention Index on Polar Columns
While the retention index is a more stable parameter than retention time, it can still be influenced by several factors, particularly on polar columns:
-
Temperature Program Rate: The rate at which the oven temperature is increased can affect the retention of compounds, and consequently, their calculated retention indices. It is crucial to use the same temperature program for both the n-alkane and the analyte runs.
-
Column Aging and Bleed: Polar columns, especially at higher temperatures, are more prone to stationary phase degradation and bleed. This can alter the polarity of the column over time, leading to shifts in retention indices. Regular column conditioning and quality control checks are essential.
-
Film Thickness: While the retention index system is designed to minimize the effect of column dimensions, significant differences in the stationary phase film thickness can sometimes lead to variations in the retention index, particularly for highly polar compounds.
-
Carrier Gas Flow Rate: Although the RI calculation normalizes for flow rate variations to a large extent, it is good practice to maintain a constant and controlled flow rate throughout the analyses.
Logical Relationship of Influencing Factors
Caption: Factors influencing the Gas Chromatographic Retention Index.
Conclusion
The retention index is an indispensable tool for the reliable identification of compounds in gas chromatography. When working with polar columns, it is crucial to understand the interplay of intermolecular forces that govern the retention of analytes like 3,7-dimethyloctyl acetate. While a comprehensive database of retention indices for this specific compound on a wide range of polar columns is yet to be established, by analyzing data from structurally similar compounds and understanding the principles of chromatography, researchers can make informed decisions in their analytical method development and compound characterization efforts. Adherence to a standardized experimental protocol for retention index determination is key to ensuring data accuracy and comparability across different laboratories and analytical systems.
References
-
The Pherobase. Kovats Retention Index of 3,7-Dimethyl-1,6-octadien-3-yl acetate. [Link]
-
NIST Chemistry WebBook. 3,7-Dimethyloctyl acetate. [Link]
- Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT-Food Science and Technology, 41(6), 951-958.
-
Agilent Technologies. (2002). GC Column Solvent Retention Table. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
